3-Cyano-4-methylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQLQTXQLKIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358581 | |
| Record name | 3-cyano-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353468-48-1 | |
| Record name | 3-cyano-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed account of the synthetic pathway for 3-cyano-4-methylbenzenesulfonamide, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis is a multi-step process commencing from the readily available p-toluenesulfonamide. The core of this pathway involves an electrophilic nitration, a subsequent reduction of the nitro group, and a final conversion to the nitrile via a Sandmeyer reaction. This document outlines the detailed experimental protocols for each step, accompanied by quantitative data and visualizations to facilitate comprehension and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step reaction sequence starting from 4-methylbenzenesulfonamide (p-toluenesulfonamide).
Step 1: Nitration of 4-methylbenzenesulfonamide The initial step involves the electrophilic nitration of the aromatic ring of p-toluenesulfonamide to introduce a nitro group at the 3-position, yielding 3-nitro-4-methylbenzenesulfonamide.
Step 2: Reduction of 3-nitro-4-methylbenzenesulfonamide The nitro group of 3-nitro-4-methylbenzenesulfonamide is then reduced to an amino group to form the crucial intermediate, 3-amino-4-methylbenzenesulfonamide.
Step 3: Sandmeyer Reaction of 3-amino-4-methylbenzenesulfonamide The final step is the conversion of the amino group of 3-amino-4-methylbenzenesulfonamide into a cyano group through a Sandmeyer reaction, affording the target molecule, this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each synthetic step. All quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Synthesis of 3-nitro-4-methylbenzenesulfonamide
This step focuses on the regioselective nitration of p-toluenesulfonamide. The directing effects of the methyl and sulfonamide groups favor the introduction of the nitro group at the position ortho to the methyl group and meta to the sulfonamide group.
Experimental Protocol:
A mixture of nitric acid and sulfuric acid is prepared and cooled. p-Toluenesulfonamide is then added portion-wise to the cooled acid mixture, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete. The mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
| Reagent/Parameter | Quantity/Value |
| p-Toluenesulfonamide | 1.0 eq |
| Nitric Acid (conc.) | 1.5 eq |
| Sulfuric Acid (conc.) | 5.0 eq |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Yield | 85-95% |
Logical Relationship of Nitration
Caption: Nitration of p-toluenesulfonamide.
Step 2: Synthesis of 3-amino-4-methylbenzenesulfonamide
The reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, with iron powder in an acidic medium being a common and cost-effective choice.
Experimental Protocol:
3-nitro-4-methylbenzenesulfonamide is suspended in a mixture of water and a suitable organic co-solvent. Iron powder and an acid, such as acetic acid or hydrochloric acid, are added. The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is then cooled, and the pH is adjusted to precipitate the product. The product is collected by filtration, washed with water, and dried.
| Reagent/Parameter | Quantity/Value |
| 3-Nitro-4-methylbenzenesulfonamide | 1.0 eq |
| Iron Powder | 3.0-5.0 eq |
| Acetic Acid | q.s. |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | 80-90% |
Workflow for Reduction
Caption: Reduction of the nitro intermediate.
Step 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] In this final step, the amino group of 3-amino-4-methylbenzenesulfonamide is converted to a cyano group.[1][2]
Experimental Protocol:
3-amino-4-methylbenzenesulfonamide is dissolved in an aqueous acidic solution and cooled to a low temperature. A solution of sodium nitrite in water is added dropwise to the cooled solution to form the diazonium salt. This diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is stirred and gradually warmed to room temperature. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
| Reagent/Parameter | Quantity/Value |
| 3-Amino-4-methylbenzenesulfonamide | 1.0 eq |
| Hydrochloric Acid (conc.) | 3.0 eq |
| Sodium Nitrite | 1.1 eq |
| Copper(I) Cyanide | 1.2 eq |
| Diazotization Temperature | 0-5 °C |
| Cyanation Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Yield | 70-80% |
Signaling Pathway of the Sandmeyer Reaction
Caption: The Sandmeyer cyanation reaction.
Conclusion
The synthesis of this compound is a robust and reproducible three-step process. The protocols outlined in this guide provide a clear and detailed methodology for researchers and professionals in the field of drug development. The high yields and straightforward procedures make this synthetic route amenable to scale-up for industrial production. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal results and ensuring the safety of the procedures.
References
physicochemical properties of 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-Cyano-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, key physicochemical parameters have been identified from supplier information. Further experimental determination of properties such as melting point, boiling point, and solubility is recommended for comprehensive characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 353468-48-1 | [1] |
| Molecular Formula | C₈H₈N₂O₂S | [1] |
| Molecular Weight | 196.23 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C#N | Inferred |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar aromatic sulfonamides and cyano-substituted aromatic compounds. A general two-step approach is proposed below.
Proposed Synthetic Pathway:
A potential synthesis route could involve the diazotization of an amino-substituted precursor followed by a Sandmeyer reaction to introduce the cyano group.
References
In-Depth Technical Guide: 3-Cyano-4-methylbenzenesulfonamide
CAS Number: 160312-73-8
Disclaimer: The following technical guide for 3-Cyano-4-methylbenzenesulfonamide with CAS number 160312-73-8 has been compiled from available scientific literature. It is important to note that specific research and experimental data for this exact CAS number are limited in publicly accessible databases. Therefore, this document provides a comprehensive overview based on established principles of organic chemistry and the well-documented properties and biological activities of structurally related benzenesulfonamide derivatives. The experimental protocols and data presented are representative of this class of compounds and should be adapted and verified for the specific molecule.
Introduction
This compound is a substituted aromatic sulfonamide. The benzenesulfonamide moiety is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and enzyme inhibitors. The presence of a cyano (-CN) group, a potent electron-withdrawing group, and a methyl (-CH3) group on the benzene ring is expected to modulate the electronic properties and biological activity of the molecule. This guide provides a detailed overview of the synthesis, properties, and potential biological applications of this compound, with a focus on its potential as a carbonic anhydrase inhibitor.
Chemical Properties and Characterization
Table 1: Predicted and Representative Physicochemical Properties
| Property | Predicted/Representative Value |
| Molecular Formula | C8H8N2O2S |
| Molecular Weight | 196.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (typically 100-200 °C for similar compounds) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols |
Table 2: Representative Spectroscopic Data for Substituted Benzenesulfonamides
| Technique | Characteristic Peaks/Signals |
| 1H NMR | Aromatic protons (δ 7.0-8.5 ppm), Sulfonamide protons (-SO2NH2, broad singlet, δ ~7.0-7.5 ppm), Methyl protons (-CH3, singlet, δ ~2.5 ppm) |
| 13C NMR | Aromatic carbons (δ 110-150 ppm), Cyano carbon (-CN, δ ~115-120 ppm), Methyl carbon (-CH3, δ ~20 ppm) |
| IR Spectroscopy | N-H stretching (sulfonamide, ~3300-3400 cm-1), C≡N stretching (nitrile, ~2220-2240 cm-1), S=O stretching (sulfonamide, asymmetric ~1350 cm-1, symmetric ~1160 cm-1) |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight, fragmentation pattern characteristic of the benzenesulfonamide core. |
Synthesis
A plausible and common method for the synthesis of this compound would involve a two-step process starting from 2-methylbenzonitrile.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on general procedures for the synthesis of substituted benzenesulfonamides.
Step 1: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-methylbenzonitrile.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred starting material. The molar ratio of chlorosulfonic acid to 2-methylbenzonitrile should be approximately 3:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 3-cyano-4-methylbenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of this compound
-
Suspend the crude 3-cyano-4-methylbenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise with stirring.
-
After the addition, allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
The resulting solid is washed with water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activity and Mechanism of Action
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1][3]
Carbonic Anhydrase Inhibition
The primary sulfonamide group (-SO2NH2) is crucial for the inhibitory activity. The sulfonamide anion (SO2NH-) coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[2][4] The substituents on the benzene ring influence the binding affinity and selectivity for different CA isoforms.[5]
Table 3: Representative Inhibition Constants (Ki) of Substituted Benzenesulfonamides against Human Carbonic Anhydrase Isoforms
| Compound (Substituents) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6] |
| 4-Fluorobenzenesulfonamide | - | 30.1 | - | - | [5] |
| 4-Carboxybenzenesulfonamide | 1500 | 755 | 38.9 | 12.4 | [5] |
| Ureido-substituted benzenesulfonamide (SLC-0111) | - | - | 45.1 | 4.5 | [7] |
Note: The inhibitory activity of this compound would need to be experimentally determined.
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer
In hypoxic tumors, the transmembrane carbonic anhydrase IX (CA IX) is often overexpressed. It plays a crucial role in maintaining the intracellular pH of cancer cells by converting extracellular CO2 to bicarbonate and protons. This contributes to an acidic tumor microenvironment, which promotes tumor progression and metastasis. Inhibition of CA IX can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.[7]
Caption: Proposed mechanism of action for this compound as a CA IX inhibitor.
Conclusion
This compound is a molecule of interest due to its structural similarity to a well-established class of pharmacologically active compounds. Based on the chemistry of benzenesulfonamides, it can be synthesized through straightforward chemical reactions. Its potential to act as a carbonic anhydrase inhibitor makes it a candidate for further investigation in drug discovery, particularly in the context of diseases where CA isoforms are upregulated, such as certain cancers and glaucoma. Experimental validation of its synthesis, physicochemical properties, and biological activity is necessary to fully elucidate its therapeutic potential.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3-Cyano-4-methylbenzenesulfonamide. In the absence of a dedicated crystallographic study for this specific molecule, this guide leverages data from closely related analogs and computational chemistry principles to present a comprehensive overview of its structural characteristics.
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a cyano group, a methyl group, and a sulfonamide group. The relative positions of these substituents are critical to the molecule's overall geometry and electronic properties.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Bond Length (Å) |
| S=O | 1.43 - 1.45 |
| S-N | 1.62 - 1.64 |
| S-C (aromatic) | 1.76 - 1.78 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-C (methyl) | 1.50 - 1.52 |
| C≡N | 1.14 - 1.16 |
| N-H | 1.01 - 1.03 |
| C-H (aromatic) | 1.08 - 1.10 |
| C-H (methyl) | 1.09 - 1.11 |
Note: These values are estimations based on crystallographic data of similar sulfonamide-containing compounds and may vary slightly in the actual molecule.
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Bond Angle (°) |
| O=S=O | 118 - 120 |
| O=S-N | 106 - 108 |
| O=S-C (aromatic) | 107 - 109 |
| N-S-C (aromatic) | 106 - 108 |
| S-C-C (aromatic) | 119 - 121 |
| C-C-C (aromatic) | 118 - 122 |
| C-C-CN | 119 - 121 |
| C-C-CH₃ | 119 - 121 |
| H-N-H | 110 - 114 |
Note: These values are estimations based on crystallographic data of similar sulfonamide-containing compounds and may vary slightly in the actual molecule.
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around the S-C (aromatic) and S-N bonds. The orientation of the sulfonamide group relative to the benzene ring and the conformation of the amino group are of particular interest.
Torsion Angles:
The key torsion angles that define the conformation of the sulfonamide group are:
-
O=S-C-C: This torsion angle describes the orientation of the sulfonyl oxygens relative to the plane of the benzene ring.
-
N-S-C-C: This torsion angle describes the orientation of the nitrogen atom relative to the plane of the benzene ring.
-
H-N-S=O: This torsion angle describes the conformation of the amino group.
Based on studies of related benzenesulfonamides, the most stable conformation is likely to have the S-N bond oriented roughly perpendicular to the plane of the benzene ring. This minimizes steric hindrance between the sulfonamide group and the ortho-substituent (the cyano group in this case). The amino group hydrogens are expected to be staggered with respect to the sulfonyl oxygens to reduce electrostatic repulsion.
Computational Modeling Workflow:
The following workflow can be employed to computationally investigate the conformational landscape of this compound.
Caption: A flowchart illustrating the computational workflow for determining the stable conformers and geometric parameters of this compound.
Experimental Protocols
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from 4-methylaniline. A generalized synthetic workflow is presented below.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol: A detailed experimental protocol would involve specific quantities of reagents, reaction times, temperatures, and purification methods such as recrystallization from a suitable solvent (e.g., ethanol/water mixture). Progress of the reaction would be monitored by Thin Layer Chromatography (TLC).
Spectroscopic Characterization
Objective: To identify the characteristic functional groups present in the molecule.
Protocol:
-
A small amount of the dried, purified sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
~3300-3400 cm⁻¹: N-H stretching vibrations of the sulfonamide group.
-
~2220-2260 cm⁻¹: C≡N stretching vibration of the cyano group.
-
~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.
-
~2920-2980 cm⁻¹: C-H stretching vibrations of the methyl group.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Protocol:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Signals:
-
A singlet corresponding to the methyl protons (~2.5 ppm).
-
A singlet or broad singlet for the sulfonamide NH₂ protons (~7.5-8.0 ppm, exchangeable with D₂O).
-
Aromatic protons exhibiting complex splitting patterns in the range of ~7.5-8.5 ppm.
Expected ¹³C NMR Signals:
-
A signal for the methyl carbon (~20-25 ppm).
-
A signal for the cyano carbon (~115-120 ppm).
-
Multiple signals for the aromatic carbons in the range of ~120-145 ppm.
-
The carbon attached to the sulfur atom will be downfield shifted.
Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles.
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a framework for the synthesis, purification, and detailed characterization of this molecule. While a dedicated crystallographic study would provide the most definitive structural information, the data and methodologies presented here serve as a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry.
The Potent Biological Landscape of 3-Cyano-4-methylbenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-cyano-4-methylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Core Synthetic Strategies
The synthesis of this compound derivatives typically commences with the commercially available 3-cyano-4-methylbenzenesulfonyl chloride. This key intermediate can be reacted with a variety of primary and secondary amines, hydrazines, or other nucleophiles to generate a diverse library of analogs. Common synthetic transformations include N-alkylation, N-arylation, and the introduction of various heterocyclic moieties to explore the structure-activity relationship (SAR).
A general synthetic workflow is depicted below:
Caption: General synthesis of this compound derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation, a process often dysregulated in the tumor microenvironment. Specifically, isoforms CA IX and CA XII are overexpressed in many solid tumors and are associated with tumor progression and metastasis. The sulfonamide moiety of the this compound core acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme.
The inhibitory mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.
Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Derivatives
| Compound | Target Isoform(s) | Kᵢ (nM) | Reference |
| Benzenesulfonamide-triazole conjugate | hCA I, II, IV, IX | Varies by derivative | [1] |
| Tetrafluorobenzenesulfonamides | hCA I, II, IX, XII | Low nanomolar to subnanomolar for CA IX/XII | [2] |
Note: Data for specific this compound derivatives is limited in the public domain. The table presents data for structurally related benzenesulfonamides to illustrate the potential of this class of compounds.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
A common method to determine the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow spectroscopy method, which measures the enzyme-catalyzed hydration of CO₂.
Caption: Workflow for Carbonic Anhydrase inhibition assay.
-
Reagent Preparation :
-
Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a buffer solution containing a pH indicator (e.g., Phenol Red) at a concentration that gives a measurable absorbance change in the desired pH range.
-
-
Assay Procedure :
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
In the stopped-flow instrument, one syringe is loaded with the enzyme solution (with or without the inhibitor pre-incubated for a specific time), and the other syringe is loaded with the CO₂-saturated water.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
-
Data Analysis :
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Measurements are performed at various substrate (CO₂) and inhibitor concentrations.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Antimicrobial Activity
Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains. The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs (sulfa drugs), which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Table 2: Antimicrobial Activity of Selected Sulfonamide Derivatives
| Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| Sulfonamide derivatives | Staphylococcus aureus (clinical isolates) | Varies by derivative | [5] |
| N-acylbenzenesulfonamides | Human colon cancer (HCT-116) | pIC50 values reported |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Preparation of Compound Dilutions :
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
-
Preparation of Inoculum :
-
A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation :
-
Each well containing the compound dilution is inoculated with the microbial suspension.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC :
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. While significant research has highlighted the potential of benzenesulfonamides in general, there is a clear need for more focused studies on derivatives of this specific core structure to fully elucidate their therapeutic potential. Future research should aim to:
-
Synthesize and screen a broader and more diverse library of this compound derivatives.
-
Conduct detailed in vitro and in vivo evaluations to establish precise quantitative measures of their biological activities.
-
Investigate the mechanisms of action, including the identification of specific molecular targets and signaling pathways.
-
Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards clinical development.
This technical guide serves as a foundational resource to stimulate further investigation into this promising class of compounds, with the ultimate goal of translating these scientific findings into novel and effective therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Carbonic Anhydrase Activity Assay [protocols.io]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling the Enigma: A Scoping Guide to the Potential Mechanism of Action of 3-Cyano-4-methylbenzenesulfonamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current scientific understanding of 3-Cyano-4-methylbenzenesulfonamide. Initial comprehensive searches of publicly available scientific literature and databases have revealed a significant gap in the knowledge regarding the specific mechanism of action, biological targets, and pharmacological effects of this compound. It is primarily cataloged as a synthetic building block. However, analysis of structurally related molecules provides fertile ground for hypothesis-driven investigation into its potential biological activities. This document summarizes the findings on these related compounds to offer a foundational framework for future research into this compound.
Current Status: An Uncharacterized Moiety
Despite its defined chemical structure, this compound remains uncharacterized in terms of its biological activity. Extensive database searches did not yield any studies detailing its mechanism of action, quantitative pharmacological data (e.g., IC50, EC50, binding affinities), or specific experimental protocols related to its biological function. The compound is commercially available as a chemical intermediate, suggesting its use in the synthesis of more complex molecules.
Hypothesis-Driven Exploration: Learning from Analogs
In the absence of direct data, we turn to the pharmacological profiles of structurally similar compounds to postulate potential mechanisms of action for this compound. Two primary areas of interest emerge from the literature on related sulfonamides: Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism and γ-secretase inhibition.
Potential as a TRPV1 Antagonist
A study on 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides identified potent TRPV1 antagonists.[1] TRPV1 is a non-selective cation channel involved in pain perception. Antagonism of this receptor is a therapeutic strategy for analgesic drug development. The core benzenesulfonamide structure is a key feature of these antagonists.
The hypothetical antagonism of TRPV1 by this compound would involve blocking the influx of cations (primarily Ca2+ and Na+) in response to stimuli like capsaicin, heat, or protons. This would lead to the inhibition of downstream signaling cascades in nociceptive neurons, ultimately resulting in an analgesic effect.
-
Binding Assays: A competitive binding assay using a radiolabeled TRPV1 agonist, such as [³H]resiniferatoxin, could determine the binding affinity of this compound to the TRPV1 receptor.
-
Functional Assays:
-
Calcium Imaging: Chinese Hamster Ovary (CHO) cells or dorsal root ganglion (DRG) neurons expressing human TRPV1 could be pre-incubated with this compound, followed by stimulation with a TRPV1 agonist (e.g., capsaicin). The resulting intracellular calcium influx can be measured using a fluorescent calcium indicator. A reduction in the calcium signal compared to control would indicate antagonistic activity.
-
Electrophysiology: Patch-clamp techniques on TRPV1-expressing cells can be used to measure ion channel currents. The ability of the compound to inhibit capsaicin-induced currents would provide direct evidence of antagonism.
-
| Assay Type | Parameter | Hypothetical Value |
| Radioligand Binding | Ki | To be determined |
| Calcium Imaging | IC50 | To be determined |
| Electrophysiology | IC50 | To be determined |
Potential as a γ-Secretase Inhibitor
The N-benzylbenzenesulfonamide moiety is present in compounds that act as inhibitors of γ-secretase.[2] γ-Secretase is an intramembrane protease complex involved in the cleavage of several type-I transmembrane proteins, including the amyloid precursor protein (APP). Inhibition of γ-secretase is a therapeutic approach being investigated for Alzheimer's disease.
If this compound were to act as a γ-secretase inhibitor, it would likely bind to a subunit of the enzyme complex, preventing the cleavage of APP into amyloid-β (Aβ) peptides. This would reduce the formation of Aβ plaques, a hallmark of Alzheimer's disease.
-
In Vitro Enzyme Assays: A cell-free assay using purified γ-secretase and a synthetic APP substrate can be employed. The inhibitory activity of this compound would be quantified by measuring the reduction in Aβ peptide production, typically via ELISA or mass spectrometry.
-
Cell-Based Assays: Cells overexpressing APP (e.g., HEK293-APP) can be treated with the compound. The levels of secreted Aβ40 and Aβ42 in the cell culture medium can then be measured by ELISA to determine the compound's cellular potency.
| Assay Type | Parameter | Hypothetical Value |
| In Vitro Enzyme Assay | IC50 | To be determined |
| Cell-Based Aβ40 Assay | IC50 | To be determined |
| Cell-Based Aβ42 Assay | IC50 | To be determined |
Path Forward and Recommendations
The lack of direct biological data for this compound presents an opportunity for novel research. Based on the analysis of structurally related compounds, we recommend the following workflow for a preliminary investigation into the pharmacological profile of this molecule:
It is crucial to initiate research with broad, unbiased screening panels to identify potential biological targets. Should these screens yield hits related to TRPV1 or γ-secretase, the more specific, hypothesis-driven assays outlined above should be pursued.
Conclusion
While the mechanism of action of this compound is currently unknown, the pharmacology of its structural analogs provides a rational basis for initiating an investigation into its potential as a TRPV1 antagonist or a γ-secretase inhibitor. The experimental frameworks and hypothetical pathways presented in this guide offer a starting point for researchers to explore the therapeutic potential of this uncharacterized molecule. Further research is warranted to elucidate its biological role and potential for drug development.
References
An In-depth Technical Guide to 3-Cyano-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-4-methylbenzenesulfonamide, a valuable chemical intermediate. Due to the absence of a formal discovery and extensive history in publicly accessible literature, this document focuses on the compound's physicochemical properties, a plausible and detailed synthetic route based on established chemical principles, and its potential applications, particularly in the realm of medicinal chemistry and drug development. All quantitative data is presented in structured tables, and key experimental protocols are detailed.
Introduction
This compound is an aromatic sulfonamide containing both a cyano and a methyl group on the benzene ring. While not a widely known compound with a documented history of discovery, its structure suggests its utility as a building block in the synthesis of more complex molecules. Aromatic sulfonamides are a well-established class of compounds with a broad range of applications, most notably as antibacterial drugs (sulfa drugs). The presence of the cyano group offers a versatile handle for further chemical transformations, making it an attractive intermediate for creating libraries of compounds for drug discovery and other material science applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 353468-48-1 |
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.23 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C#N |
| InChI | InChI=1S/C8H8N2O2S/c1-5-2-3-7(8(4-5)9)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |
Synthesis of this compound
Proposed Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride via Sandmeyer Reaction
This step involves the diazotization of 2-Amino-5-methylbenzonitrile followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.
-
Materials:
-
2-Amino-5-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Glacial acetic acid (AcOH)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-Amino-5-methylbenzonitrile in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(II) chloride in aqueous acetic acid and saturate it with sulfur dioxide gas at 0 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. A precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Cyano-4-methylbenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This step involves the amination of the sulfonyl chloride intermediate.
-
Materials:
-
3-Cyano-4-methylbenzenesulfonyl chloride
-
Concentrated aqueous ammonia (NH₃)
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude 3-Cyano-4-methylbenzenesulfonyl chloride in dichloromethane and cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia with vigorous stirring. A white precipitate of the sulfonamide should form.
-
Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Separate the organic layer and wash it with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications in Drug Development
While specific applications of this compound are not extensively documented, its structure is indicative of its potential as a key intermediate in the synthesis of various pharmaceutically active compounds.
-
Scaffold for Kinase Inhibitors: The benzenesulfonamide moiety is present in several approved kinase inhibitors. The cyano and methyl groups on the aromatic ring can be used to explore the structure-activity relationship (SAR) and optimize binding to the target kinase.
-
Precursor for Heterocyclic Synthesis: The cyano group can be readily converted into other functional groups such as amides, carboxylic acids, or tetrazoles, which are common in drug molecules. It can also participate in cycloaddition reactions to form various heterocyclic systems.
-
Building Block for Combinatorial Chemistry: Due to the reactivity of the sulfonamide and cyano groups, this compound can serve as a versatile starting material for the generation of compound libraries for high-throughput screening.
Safety and Handling
The following table provides general safety and handling information. A full Safety Data Sheet (SDS) should be consulted before handling this compound.
| Aspect | Recommendation |
| General Handling | Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. |
| Personal ProtectiveEquipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. |
| First Aid (Ingestion) | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Conclusion
This compound, while lacking a detailed historical record of its discovery, represents a potentially valuable and versatile intermediate for chemical synthesis. Its straightforward, albeit undocumented, synthesis from readily available starting materials makes it an accessible building block for researchers in medicinal chemistry and materials science. The presence of multiple functional groups allows for a wide range of chemical modifications, paving the way for the discovery of novel compounds with desired biological activities or material properties. This guide provides a foundational understanding of its synthesis and properties to facilitate its use in future research and development endeavors.
Potential Therapeutic Targets of 3-Cyano-4-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-Cyano-4-methylbenzenesulfonamide. Based on its structural features as a benzenesulfonamide derivative, the primary molecular targets are hypothesized to be members of the carbonic anhydrase (CA) enzyme family. This document summarizes the well-established role of sulfonamides as CA inhibitors and explores the therapeutic implications in oncology, ophthalmology, and neurology. While direct experimental data for this compound is not extensively available in public literature, this guide compiles quantitative data for structurally similar compounds to provide a predictive framework for its potential efficacy. Detailed experimental protocols for evaluating the biological activity of this compound are also provided, along with visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
This compound is an aromatic sulfonamide with a chemical structure that suggests a high likelihood of interaction with specific biological targets, making it a compound of interest for therapeutic development. The core structure, a benzene ring substituted with a sulfonamide group (-SO₂NH₂), is a well-known pharmacophore responsible for the biological activity of a wide range of drugs. The additional cyano (-CN) and methyl (-CH₃) groups on the benzene ring can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.
The benzenesulfonamide moiety is a cornerstone for the design of inhibitors targeting zinc-containing enzymes, most notably the carbonic anhydrases. This guide will focus on carbonic anhydrases as the most probable therapeutic targets of this compound and will also discuss potential secondary targets based on the broader activities of sulfonamide-containing compounds.
Primary Putative Therapeutic Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity. Several of these isoforms are established therapeutic targets for a range of diseases.
The sulfonamide group of compounds like this compound is known to bind to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity. Different CA isoforms are implicated in various pathologies, making isoform-selective inhibitors highly sought after.
Carbonic Anhydrase Isoforms as Therapeutic Targets
-
CA I and II (Cytosolic): These are ubiquitous isoforms. CA II is a particularly efficient catalyst and is a target for diuretics and anti-glaucoma drugs.
-
CA IV (Membrane-bound): Found in the eye and kidney, it is also a target for anti-glaucoma therapies.
-
CA VII (Cytosolic): Primarily expressed in the brain, it is an emerging target for the treatment of neuropathic pain.
-
CA IX and XII (Transmembrane, tumor-associated): These isoforms are overexpressed in many types of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. They are significant targets for anticancer drug development.
Therapeutic Implications of CA Inhibition
-
Oncology: Inhibition of tumor-associated isoforms CA IX and XII can disrupt the pH regulation in cancer cells, leading to apoptosis and chemosensitization.
-
Ophthalmology (Glaucoma): Inhibition of CA II and IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.
-
Neurological Disorders: Selective inhibition of brain-specific isoforms like CA VII has shown potential in alleviating chronic neuropathic pain.
Quantitative Data for Structurally Related Benzenesulfonamide CA Inhibitors
| Compound Class | Target Isoform | Kᵢ (nM) | Reference Compound |
| Benzenesulfonamides | hCA I | 250 | Acetazolamide |
| Benzenesulfonamides | hCA II | 12 | Acetazolamide |
| 4-Guanidinobenzenesulfonamides | hCA VII | Sub-nanomolar | 7c, 7h, 7m, 7o |
| Benzenesulfonamide-triazoles | hCA IX | 6.1 - 568.8 | Various derivatives |
| Benzenesulfonamides | hCA XII | 84.5 | Isatin-linked derivative |
hCA: human Carbonic Anhydrase
Potential Secondary Therapeutic Targets
While carbonic anhydrases are the most probable targets, the sulfonamide scaffold is present in drugs with other mechanisms of action. Therefore, it is prudent to consider other potential targets for this compound.
-
Antimicrobial Targets: The sulfonamide class of drugs historically includes antibacterials that inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
-
Anticancer Targets (Non-CA): Some sulfonamide derivatives have been shown to exert anticancer effects through mechanisms other than CA inhibition, such as targeting tumor pyruvate kinase M2 (PKM2) or acting as DNA-binding agents.
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is the gold-standard method for measuring the inhibition of CA activity.
Principle: The assay measures the catalytic rate of CO₂ hydration by the enzyme. The reaction is monitored by a pH indicator in a stopped-flow spectrophotometer. The initial velocity of the enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII)
-
Tris buffer (20 mM, pH 8.3)
-
NaClO₄ (20 mM)
-
Phenol red (pH indicator)
-
CO₂-saturated water (substrate)
-
This compound (dissolved in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in Tris buffer.
-
Prepare various concentrations of this compound.
-
In the stopped-flow instrument, one syringe will contain the enzyme solution and the pH indicator.
-
The second syringe will contain the CO₂-saturated water.
-
To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period before mixing with the substrate.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time (typically in the first 10-100 seconds).
-
Calculate the initial reaction velocity from the linear phase of the absorbance change.
-
Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is used to determine the susceptibility of bacteria to an antimicrobial agent.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a lawn of the target bacterium. The compound diffuses from the disk into the agar. If the compound is effective against the bacterium at a certain concentration, a clear zone of no growth will appear around the disk.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Tryptic Soy Broth
-
Sterile cotton swabs
-
Sterile filter paper disks
-
This compound solution of a known concentration
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare a bacterial inoculum in Tryptic Soy Broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpret the results based on standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Visualizations of Pathways and Workflows
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: Role of Carbonic Anhydrase IX in tumor progression.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining IC₅₀ using the MTT assay.
Logical Relationship of CA Inhibition and Therapeutic Effect
Caption: From molecular target to therapeutic outcome.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, primarily targeting carbonic anhydrase isoforms. The established role of benzenesulfonamides as potent CA inhibitors suggests that this compound could have applications in oncology, ophthalmology, and the treatment of neurological disorders. While direct experimental evidence for the biological activity of this compound is currently limited, this guide provides a comprehensive framework for its investigation. The detailed experimental protocols and the data from analogous compounds offer a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific isoform selectivity and potency of this compound and to validate its efficacy in preclinical models.
Spectroscopic Profile of 3-Cyano-4-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Cyano-4-methylbenzenesulfonamide. Due to the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. The information herein is derived from the analysis of analogous aromatic sulfonamides, substituted benzenes, and nitriles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a detailed, predictive spectroscopic profile and outlining general experimental protocols for its empirical verification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.2 - 8.0 | d | 1H | Ar-H (H2) | Expected to be the most downfield aromatic proton due to deshielding from the adjacent cyano and sulfonyl groups. |
| ~7.9 - 7.7 | dd | 1H | Ar-H (H6) | Coupled to both H5 and influenced by the sulfonyl group. |
| ~7.6 - 7.4 | d | 1H | Ar-H (H5) | Coupled to H6. |
| ~7.5 (broad s) | s | 2H | -SO₂NH₂ | Chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange. |
| ~2.5 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~145 - 140 | Ar-C (C4) | Quaternary carbon attached to the methyl group. |
| ~140 - 135 | Ar-C (C1) | Quaternary carbon attached to the sulfonamide group. |
| ~135 - 130 | Ar-C (C6) | |
| ~130 - 125 | Ar-C (C2) | |
| ~120 - 115 | Ar-C (C5) | |
| ~118 - 115 | -C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~115 - 110 | Ar-C (C3) | Quaternary carbon attached to the cyano group. |
| ~20 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |
Disclaimer: The chemical shifts presented are estimations and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Sharp (two bands) | N-H stretching (asymmetric and symmetric) of the sulfonamide group. |
| ~2230 | Sharp, Medium | C≡N stretching of the nitrile group. |
| ~1600 | Medium | C=C aromatic ring stretching. |
| 1350 - 1310 | Strong | Asymmetric SO₂ stretching of the sulfonamide group. |
| 1170 - 1140 | Strong | Symmetric SO₂ stretching of the sulfonamide group. |
| ~920 | Medium | S-N stretching. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion | Notes |
| 199.04 | [M+H]⁺ | Predicted exact mass for C₈H₉N₂O₂S⁺. |
| 221.02 | [M+Na]⁺ | Predicted sodium adduct. |
| 135.04 | [M+H - SO₂]⁺ | Common fragmentation pathway for aromatic sulfonamides involving the loss of sulfur dioxide.[1] |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3][4] The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common.[5][6] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the pure KBr pellet or the empty ATR crystal. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.[5][7][8]
-
Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[9][10][11][12][13]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.[12] This helps in structural elucidation.[1][14][15][16][17]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a target compound.
Conclusion
This technical guide provides a predictive spectroscopic profile of this compound, a molecule of interest to the chemical and pharmaceutical sciences. While awaiting empirical data, the presented information, based on sound spectroscopic principles and data from analogous structures, serves as a robust starting point for its identification and characterization. The outlined experimental protocols offer a standardized approach for obtaining the actual spectroscopic data. This document is intended to facilitate future research and development involving this and related sulfonamide-containing compounds.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 8. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 11. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents
An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a key intermediate in the synthesis of various pharmaceutical compounds, possesses physicochemical properties that are critical to control during drug development and manufacturing processes. Its solubility and stability dictate reaction kinetics, purification strategies, and formulation development. This document provides a comprehensive overview of the solubility of this compound in various solvents and its stability profile, based on available scientific literature.
Physicochemical Properties
-
IUPAC Name: 3-Cyano-4-methylbenzene-1-sulfonamide
-
Synonyms: 2-Cyano-4-toluenesulfonamide
-
CAS Number: 15993-45-0
-
Molecular Formula: C₈H₈N₂O₂S
-
Molecular Weight: 196.23 g/mol
Solubility Profile
The solubility of this compound has been determined in a range of mono-solvents and binary solvent mixtures at various temperatures. This data is crucial for processes such as reaction, crystallization, and purification.
Solubility in Mono-Solvents
The mole fraction solubility of this compound was measured in fifteen different mono-solvents at temperatures ranging from 278.15 K to 323.15 K. The solubility was found to be highest in N,N-dimethylformamide and lowest in n-hexane.
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Mono-Solvents at Different Temperatures (T/K)
| T/K | Methanol (10⁵x₁) | Ethanol (10⁵x₁) | n-Propanol (10⁵x₁) | Isopropanol (10⁵x₁) | n-Butanol (10⁵x₁) |
| 278.15 | 81.7 | 56.4 | 47.9 | 36.4 | 42.1 |
| 283.15 | 101 | 70.3 | 58.6 | 44.7 | 51.1 |
| 288.15 | 124 | 86.8 | 71.3 | 54.8 | 61.6 |
| 293.15 | 152 | 107 | 86.5 | 67.1 | 73.9 |
| 298.15 | 185 | 131 | 104 | 81.9 | 88.3 |
| 303.15 | 225 | 160 | 126 | 100 | 105 |
| 308.15 | 273 | 195 | 151 | 122 | 125 |
| 313.15 | 331 | 238 | 181 | 148 | 148 |
| 318.15 | 400 | 289 | 216 | 179 | 175 |
| 323.15 | 483 | 351 | 258 | 217 | 206 |
| T/K | Ethyl Acetate (10⁵x₁) | Methyl Acetate (10⁵x₁) | Acetone (10⁵x₁) | Acetonitrile (10⁵x₁) | Toluene (10⁵x₁) |
| 278.15 | 216 | 321 | 557 | 159 | 2.54 |
| 283.15 | 260 | 382 | 647 | 187 | 3.22 |
| 288.15 | 311 | 453 | 751 | 220 | 4.08 |
| 293.15 | 372 | 535 | 870 | 258 | 5.16 |
| 298.15 | 443 | 631 | 1006 | 303 | 6.51 |
| 303.15 | 526 | 741 | 1162 | 355 | 8.21 |
| 308.15 | 624 | 869 | 1340 | 416 | 10.3 |
| 313.15 | 738 | 1017 | 1543 | 488 | 12.9 |
| 318.15 | 873 | 1188 | 1776 | 572 | 16.2 |
| 323.15 | 1031 | 1386 | 2041 | 670 | 20.2 |
Data compiled from publicly available literature. The solubility order at 298.15 K is: N,N-dimethylformamide > acetone > methyl acetate > ethyl acetate > acetonitrile > methanol > ethanol > n-propanol > n-butanol > isopropanol > toluene > cyclohexane > isooctane > n-heptane > n-hexane.
Stability Profile
The stability of this compound is a critical parameter, particularly under stress conditions that may be encountered during synthesis, purification, and storage.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. While specific public data for this compound is limited, typical stress conditions for related sulfonamide compounds involve hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperature (e.g., 60-80 °C) | Hydrolysis of the sulfonamide or cyano group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperature | Hydrolysis of the sulfonamide or cyano group. |
| Neutral Hydrolysis | Water at elevated temperature (e.g., 60-80 °C) | Slower hydrolysis compared to acidic/basic conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the sulfur atom or other susceptible parts of the molecule. |
| Photostability | Exposure to UV/Vis light (e.g., ICH Q1B options) | Photolytic cleavage or rearrangement. |
| Thermal Stress | Dry heat (e.g., 80-100 °C) or high humidity | Thermally induced degradation. |
Note: This table represents general conditions. Specific conditions must be developed and validated for this compound.
Experimental Protocols
Accurate determination of solubility and stability relies on robust experimental methodologies.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a gold standard for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature shaker or water bath for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should confirm the time required.
-
Sample Collection: Once equilibrium is achieved, cease agitation and allow the suspension to settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Measurement.
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the intact compound from its degradation products.
-
Forced Degradation: Subject samples of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer gradients) to achieve separation between the parent peak and degradant peaks.
-
Method Optimization: Optimize parameters such as gradient slope, flow rate, temperature, and detector wavelength to ensure adequate resolution (>2) and peak symmetry.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples, confirming that the peak is not co-eluting with any degradants.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: HPLC Stability-Indicating Method Development Cycle.
Conclusion
The solubility and stability of this compound are fundamental properties that influence its application in pharmaceutical synthesis. Its solubility is highly dependent on the solvent polarity and temperature, showing high solubility in polar aprotic solvents like DMF and acetone. While specific degradation pathways are not extensively published, a systematic approach using forced degradation studies coupled with a validated stability-indicating analytical method is essential to ensure the quality and purity of processes and products involving this key intermediate. The protocols and data presented herein serve as a valuable technical resource for scientists and engineers working with this compound.
3-Cyano-4-methylbenzenesulfonamide: A Technical Overview for Drug Discovery and Development
Disclaimer: Direct experimental data for 3-cyano-4-methylbenzenesulfonamide is limited in publicly available scientific literature. This guide synthesizes information from closely related analogs and established chemical principles to provide a predictive overview for research and development purposes. All proposed experimental protocols and biological activities should be validated experimentally.
Introduction
This compound is a substituted aromatic sulfonamide. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. These compounds are extensively studied as inhibitors of carbonic anhydrases, enzymes crucial in various physiological processes.[1][2][3] The incorporation of a cyano group and a methyl group on the benzene ring is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a person of interest for drug design and discovery. This technical guide provides a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential biological activities to serve as a resource for researchers, scientists, and drug development professionals.
Chemical Properties and Data
Based on its structure and data from analogous compounds, the key chemical properties of this compound are summarized below.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₈N₂O₂S | |
| Molecular Weight | 196.23 g/mol | |
| CAS Number | 353468-48-1 | |
| Appearance | Predicted to be a white to off-white solid | General property of similar sulfonamides |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water | General solubility of sulfonamides[4] |
| pKa | The sulfonamide proton (SO₂NH₂) is acidic, with a pKa likely in the range of 9-10 | Based on pKa of similar benzenesulfonamides |
| Melting Point | Not available in literature | |
| Boiling Point | Not available in literature |
Proposed Synthesis
A logical synthetic pathway would start from 2-amino-5-cyanotoluene (3-amino-4-methylbenzonitrile). This starting material can be converted to the corresponding diazonium salt, which then undergoes a reaction with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to form the sulfonyl chloride. Subsequent amination of the sulfonyl chloride with ammonia would yield the final product, this compound.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 2-Amino-5-cyanotoluene
-
Dissolve 2-amino-5-cyanotoluene in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation to form 3-Cyano-4-methylbenzenesulfonyl chloride
-
Prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Amination to form this compound
-
Dissolve the crude 3-cyano-4-methylbenzenesulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7][8][9]
Potential Biological Activities and Signaling Pathways
Benzenesulfonamide derivatives are well-documented for a range of biological activities, with carbonic anhydrase inhibition being the most prominent.[2][3] The presence of the cyano and methyl groups on the aromatic ring of this compound is expected to influence its binding affinity and selectivity for different carbonic anhydrase isoforms.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][2] Sulfonamides are known to inhibit CAs by coordinating to the zinc ion in the active site, displacing a water molecule.
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Potential Anticancer and Antimicrobial Activities
Numerous studies have reported the anticancer and antimicrobial properties of various substituted benzenesulfonamides.[10][11] The cyano group, being an electron-withdrawing group, can enhance the biological activity of the molecule.[12] The methyl group can influence the lipophilicity and steric interactions within the binding pocket of a target protein. Therefore, it is plausible that this compound could exhibit inhibitory activity against cancer cell lines and various microbial strains.
Quantitative Data from Analogous Compounds
To provide a framework for the potential efficacy of this compound, the following table summarizes inhibitory data for structurally related benzenesulfonamide derivatives against various targets. It is important to note that these are not data for the title compound but serve as a reference for potential activity.
| Analogous Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |
| 4-(2-substituted hydrazinyl)benzenesulfonamides | hCA I | Kᵢ: 1.79–2.73 nM | [13] |
| 4-(2-substituted hydrazinyl)benzenesulfonamides | hCA II | Kᵢ: 1.72–11.64 nM | [13] |
| Heterocyclic substituted benzenesulfonamides | CA IX | IC₅₀: 0.48 nM (most potent) | [2] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | MIC: 32 µg/mL (for reference strain) | [12] |
| Benzenesulfonamide derivatives | Glioblastoma cells (U87) | ~40% growth inhibition at 10 µM (for AL106) | [14] |
Conclusion
While direct experimental data on this compound remains scarce in the public domain, a comprehensive technical overview can be constructed based on the extensive literature on analogous benzenesulfonamide derivatives. The proposed synthetic route is robust and based on well-established chemical transformations. The potential for this compound to act as a carbonic anhydrase inhibitor is high, given the prevalence of this activity within the benzenesulfonamide class. Furthermore, the possibility of anticancer and antimicrobial activities warrants experimental investigation. This guide provides a foundational framework for researchers and drug development professionals to initiate and guide further exploration of this compound as a potential therapeutic agent. All hypotheses and proposed protocols presented herein require experimental validation.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. rsc.org [rsc.org]
- 8. Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ripublication.com [ripublication.com]
- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Safety and Handling of 3-Cyano-4-methylbenzenesulfonamide
Disclaimer: This document provides a general safety and handling guide for 3-Cyano-4-methylbenzenesulfonamide (CAS No. 353468-48-1). Due to the limited availability of specific safety and toxicological data for this compound in the public domain, this guide is largely based on information for structurally related benzenesulfonamide compounds. It is imperative for researchers, scientists, and drug development professionals to supplement this information with a thorough internal risk assessment and to consult with a qualified safety professional before handling this chemical.
Introduction
This compound is a substituted aromatic sulfonamide. While specific applications and detailed properties of this compound are not extensively documented in readily available literature, its structural motifs are present in various molecules of pharmaceutical and chemical interest. This guide aims to provide a comprehensive overview of the best practices for the safe handling, storage, and disposal of this compound, drawing upon general principles of laboratory safety and data from analogous compounds.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
-
Harmful if Swallowed: May be harmful if ingested.
The following table summarizes the potential GHS hazard statements based on related compounds.
| Hazard Class | GHS Hazard Statement (Potential) | Precautionary Statement (Example) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Physical and Chemical Properties
Specific physical and chemical data for this compound is limited. The following table includes available information and estimates based on related compounds.
| Property | Value | Source/Notes |
| CAS Number | 353468-48-1 | [2] |
| Molecular Formula | C₈H₈N₂O₂S | [2] |
| Molecular Weight | 196.23 g/mol | [2] |
| Appearance | Solid (assumed) | Based on related compounds. |
| Storage | Sealed in dry, room temperature.[2] | General recommendation for stable organic solids. |
| Solubility | Not determined | Expected to have limited solubility in water and be soluble in organic solvents. |
| Flash Point | Not determined | |
| Boiling Point | Not determined | |
| Melting Point | Not determined |
Safety and Handling Precautions
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid material to avoid dust generation.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[1] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[3] |
Hygiene Measures
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove contaminated clothing and wash it before reuse.[3]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.
Experimental Protocols and Workflows
As no specific experimental protocols for this compound were found, a generalized workflow for handling a solid chemical in a research laboratory setting is provided below.
Caption: Generalized workflow for handling a solid chemical.
Logical Relationships in Chemical Safety
The following diagram illustrates the logical flow of considerations for ensuring chemical safety in a laboratory setting.
Caption: Key pillars of laboratory chemical safety.
Conclusion
While specific data for this compound remains scarce, a prudent approach to its handling is essential. By adhering to the general safety principles for benzenesulfonamides outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and proper hygiene practices, researchers can minimize potential risks. It is the responsibility of the user to seek out more definitive information as it becomes available and to conduct a thorough risk assessment before commencing any work with this compound.
References
Methodological & Application
Application Notes and Protocols for the Sulfonamidation of 3-cyano-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted-3-cyano-4-methylbenzenesulfonamides from 3-cyano-4-methylbenzenesulfonyl chloride and a primary or secondary amine. The procedure is based on established methods for sulfonamide synthesis and is intended to serve as a starting point for laboratory experimentation.[1][2][3]
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The reaction of a sulfonyl chloride with an amine is a fundamental and widely utilized method for the formation of the sulfonamide bond.[3] This protocol outlines the sulfonamidation of 3-cyano-4-methylbenzenesulfonyl chloride, a versatile building block for the synthesis of novel chemical entities for drug discovery and development. The cyano and methyl substituents on the benzene ring offer opportunities for further chemical modification, making this a valuable starting material for creating diverse compound libraries.
Experimental Protocols
General Procedure for the Sulfonamidation of 3-cyano-4-methylbenzenesulfonyl Chloride
This protocol is adapted from a general and reliable procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.[2]
Materials:
-
3-cyano-4-methylbenzenesulfonyl chloride
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.1 equivalents) or Pyridine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethyl acetate/hexanes)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 equivalents) in dichloromethane. Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: Cool the stirred amine solution in an ice-water bath. To this, add a solution of 3-cyano-4-methylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with 1N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the desired N-substituted-3-cyano-4-methylbenzenesulfonamide.
Data Presentation
As no specific quantitative data for the sulfonamidation of 3-cyano-4-methylbenzenesulfonyl chloride was found in the literature, the following table is provided as a template for researchers to record their experimental results.
| Entry | Amine | Base (equiv.) | Solvent | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | |||||||
| 2 | |||||||
| 3 |
Visualizations
References
Application Notes and Protocols for 3-Cyano-4-methylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methylbenzenesulfonamide is a versatile bifunctional building block in organic synthesis, offering strategic advantages in the construction of diverse heterocyclic scaffolds. Its unique structure, featuring a nucleophilic sulfonamide group and an electrophilic cyano group ortho to a methyl substituent, allows for a range of chemical transformations. This positions it as a valuable starting material in medicinal chemistry and drug discovery, particularly for the synthesis of compounds with potential therapeutic activities.
The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in hydrogen bonding and act as a zinc-binding group in metalloenzymes. The cyano group serves as a versatile handle for conversion into various functional groups or for participation in cyclization reactions to form nitrogen-containing heterocycles. This combination makes this compound a key intermediate for the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and other biologically active molecules.
Application Notes
Synthesis of Kinase Inhibitors
Derivatives of this compound are valuable scaffolds for the development of small molecule kinase inhibitors. The sulfonamide group can be strategically employed to interact with the hinge region of the ATP-binding pocket of various kinases, while the rest of the molecule can be elaborated to achieve potency and selectivity. Several classes of kinases are relevant targets, including:
-
Epidermal Growth Factor Receptor (EGFR): The pyridopyrimidine core, accessible from this compound, is a common feature in many EGFR inhibitors used in oncology.
-
Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target in cancer therapy. Benzenesulfonamide derivatives have shown potential as PLK4 inhibitors.
-
Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is implicated in various cancers. The 2-aminopyridine scaffold, which can be derived from precursors similar to this compound, is a known CDK2 inhibitor pharmacophore.
EGFR Signaling Pathway and Inhibition
Small molecule inhibitors derived from this compound can target the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of a derivative.
Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
The cyano group of this compound can participate in the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophene derivatives are important intermediates for the synthesis of various biologically active compounds and materials. The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Synthesis of Pyridopyrimidine Scaffolds
The this compound scaffold is a suitable precursor for the synthesis of pyridopyrimidines. These fused heterocyclic systems are present in a variety of bioactive molecules, including kinase inhibitors. The synthesis can be achieved through a cyclocondensation reaction of the cyano group and an appropriately functionalized partner, such as guanidine, to form the pyrimidine ring.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a building block. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction
This protocol describes a hypothetical synthesis of a 2-amino-3-aroylthiophene derivative starting from this compound, an acetophenone, and elemental sulfur.
Applications of 3-Cyano-4-methylbenzenesulfonamide in Medicinal Chemistry: A Versatile Intermediate for Drug Discovery
Introduction
3-Cyano-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide that has garnered attention in medicinal chemistry primarily as a versatile chemical intermediate for the synthesis of a variety of biologically active molecules. While not extensively studied as a bioactive agent in its own right, its structural motifs—the sulfonamide group and the cyano-substituted aromatic ring—are key pharmacophores in numerous therapeutic agents. This document provides an overview of the applications of this compound, with a focus on its role as a building block in the development of enzyme inhibitors and other potential therapeutic agents.
Role as a Key Building Block in Drug Synthesis
This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The presence of the cyano and sulfonamide groups on the benzene ring provides reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.
Synthesis of Carbonic Anhydrase Inhibitors
The benzenesulfonamide moiety is a classic zinc-binding group found in a multitude of carbonic anhydrase (CA) inhibitors. These inhibitors are used in the treatment of glaucoma, edema, and certain neurological disorders. While direct inhibition of CAs by this compound has not been extensively reported, its structure makes it an attractive precursor for the synthesis of novel CA inhibitors. The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both of which can be further functionalized to interact with the active site of carbonic anhydrase isoforms.
Precursor for STAT3 Inhibitor Synthesis
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Benzenesulfonamide-containing compounds have been identified as inhibitors of STAT3 signaling. This compound can be utilized as a scaffold to develop novel STAT3 inhibitors. The cyano group offers a point for chemical modification to enhance binding affinity and selectivity for the STAT3 protein.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the Sandmeyer reaction, a well-established method for the conversion of an amino group on an aromatic ring to a cyano group via a diazonium salt intermediate.
Starting Material: 3-Amino-4-methylbenzenesulfonamide
Protocol:
-
Diazotization: 3-Amino-4-methylbenzenesulfonamide is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide in aqueous sodium or potassium cyanide is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper cyanide solution. The reaction is typically stirred at a controlled temperature until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is then neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Potential Signaling Pathways for Derivatives
Derivatives of this compound are anticipated to target key signaling pathways implicated in various diseases.
Carbonic Anhydrase Inhibition Pathway
Benzenesulfonamide-based inhibitors function by coordinating to the zinc ion in the active site of carbonic anhydrase, preventing the binding of its natural substrate, carbon dioxide. This inhibition reduces the production of bicarbonate and protons, which has therapeutic effects in conditions like glaucoma by decreasing aqueous humor formation.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by benzenesulfonamide derivatives.
STAT3 Signaling Pathway Inhibition
STAT3 inhibitors typically target the SH2 domain of the STAT3 protein, preventing its dimerization and subsequent translocation to the nucleus. This blockage of STAT3 signaling leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Inhibition of the STAT3 Signaling Pathway
Caption: Benzenesulfonamide derivatives can inhibit the STAT3 signaling pathway.
Data Presentation
As this compound is primarily an intermediate, quantitative biological data for the compound itself is scarce in the public domain. The following table presents hypothetical data for derivatives that could be synthesized from this intermediate, illustrating the kind of data that would be generated in a drug discovery program.
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity vs. Off-target |
| DERIV-CA-01 | CA-II | Enzymatic | 15.2 | >100-fold vs. CA-I |
| DERIV-CA-02 | CA-IX | Enzymatic | 8.5 | >200-fold vs. CA-II |
| DERIV-STAT3-01 | STAT3 | Binding Assay | 50.1 | >50-fold vs. STAT1 |
| DERIV-STAT3-02 | STAT3 | Reporter Gene | 25.8 | >80-fold vs. STAT1 |
Note: The data in this table is illustrative and intended to represent the type of quantitative information sought for derivatives of this compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility lies in its potential to be elaborated into a wide range of more complex molecules targeting important biological pathways. The presence of both a sulfonamide and a modifiable cyano group makes it a strategic starting point for the synthesis of inhibitors for enzymes such as carbonic anhydrases and transcription factors like STAT3. Further exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutic candidates for a variety of diseases.
Development of Novel Inhibitors Utilizing a 3-Cyano-4-methylbenzenesulfonamide Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel inhibitors based on the 3-cyano-4-methylbenzenesulfonamide scaffold. This chemical moiety has emerged as a significant pharmacophore in the design of targeted therapeutic agents, particularly as inhibitors of carbonic anhydrases, which are implicated in various pathologies including cancer.
Introduction
The benzenesulfonamide group is a well-established zinc-binding group utilized in the design of various enzyme inhibitors. The strategic incorporation of a cyano group and a methyl group on the benzene ring can significantly influence the physicochemical properties and biological activity of the resulting compounds. This document outlines the synthesis, biological evaluation, and mechanistic insights into novel inhibitors derived from this scaffold, with a primary focus on carbonic anhydrase (CA) inhibition.
Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives
The following tables summarize the quantitative inhibitory data for various benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding the potency and selectivity of these novel inhibitors.
| Compound | Target Isoform | Ki (nM) | Reference |
| 4b | hCA IX | 20.4 | [1] |
| 5a | hCA IX | 12.9 | [1] |
| 5b | hCA IX | 18.2 | [1] |
| Acetazolamide (AAZ) | hCA IX | 25 | [1] |
| 5a | hCA XII | 26.6 | [1] |
| 5b | hCA XII | 8.7 | [1] |
| 5c | hCA XII | 17.2 | [1] |
| 5d | hCA XII | 10.9 | [1] |
| Acetazolamide (AAZ) | hCA XII | 5.7 | [1] |
| Compound 6b | hCA I | 7.16 | [2] |
| Compound 6b | hCA II | 0.31 | [2] |
| Compound 6b | hCA IX | 92.5 | [2] |
| Compound 6b | hCA XII | 375 | [2] |
| Compound 6e | hCA I | 27.6 | [2] |
| Compound 6e | hCA II | 0.34 | [2] |
| Compound 6e | hCA IX | 872 | [2] |
| Compound 6e | hCA XII | 94.5 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of inhibitors based on the benzenesulfonamide scaffold.
Protocol 1: General Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide[3]
Materials:
-
Sulfanilamide
-
Acetone
-
Potassium carbonate (K2CO3)
-
2-chloroacetyl chloride
-
Ethanol
Procedure:
-
Suspend sulfanilamide (0.01 mol) in acetone.
-
Add potassium carbonate (0.02 mol) to the suspension.
-
Add 2-chloroacetyl chloride (0.012 mol) drop-wise to the mixture at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Filter the reaction mixture and evaporate the filtrate in vacuo to obtain the crude solid.
-
Wash the precipitate with water several times.
-
Crystallize the solid from ethanol to yield the pure white product of 2-chloro-N-(4-sulfamoylphenyl)-acetamide.
Protocol 2: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide[3]
Materials:
-
2-chloro-N-(4-sulfamoylphenyl) acetamide
-
Absolute ethanol
-
Ammonium thiocyanate
-
Water
Procedure:
-
Dissolve 2-chloro-N-(4-sulfamoylphenyl) acetamide (0.01 mol) in absolute ethanol.
-
Add ammonium thiocyanate (0.01 mol) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
Filter the solid that forms during reflux and wash it with water.
-
Crystallize the precipitate from ethanol to yield white crystals of the final product.
Protocol 3: Synthesis of Schiff Bases from 3-amino-4-hydroxybenzenesulfonamide[4]
Materials:
-
3-amino-4-hydroxybenzenesulfonamide
-
Appropriate aromatic aldehyde
-
Propan-2-ol
Procedure:
-
Dissolve 3-amino-4-hydroxybenzenesulfonamide in propan-2-ol.
-
Add the appropriate aromatic aldehyde to the solution.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to allow the product to precipitate.
-
Isolate the product by filtration. The products are typically obtained in good to excellent yields (57–95%).[3]
Protocol 4: Carbonic Anhydrase Inhibition Assay
While specific assay conditions can vary, a common method for determining the inhibitory activity of novel compounds against carbonic anhydrase isoforms is a stopped-flow CO2 hydration assay.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The enzyme activity is determined by monitoring the change in pH of a buffer solution.
General Procedure:
-
Prepare solutions of the purified hCA isoenzyme, the inhibitor at various concentrations, and a buffer (e.g., Tris-HCl) with a pH indicator.
-
The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2-saturated water solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
The initial rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
The Cheng-Prusoff equation can then be used to calculate the Ki value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of these novel inhibitors.
Caption: Role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.
Caption: General workflow for the development of novel inhibitors.
References
- 1. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-Cyano-4-methylbenzenesulfonamide and its analogs. The protocols outlined are designed to serve as a comprehensive guide for identifying and characterizing the bioactivity of this compound class in a drug discovery context.
Introduction
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a cyano group, as seen in this compound, can significantly influence the compound's electronic properties and binding interactions with biological targets. High-throughput screening provides an efficient approach to systematically evaluate the therapeutic potential of such compounds against various biological targets.
These application notes describe a representative HTS campaign to identify inhibitors of a hypothetical cancer-related kinase, "Kinase-X," a key enzyme in a pro-survival signaling pathway. The protocols are adaptable for screening other compound libraries and targeting different enzymes or cellular pathways.
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | Homogeneous Fluorescence | A mix-and-read assay format suitable for automation. |
| Plate Format | 384-well | High-density format for increased throughput. |
| Z'-factor | 0.85 | Indicates excellent separation between positive and negative controls, signifying a robust assay. |
| Signal-to-Background (S/B) | 12 | A strong signal window for hit identification. |
| Coefficient of Variation (%CV) | 4.5% | Low variability across the screening plates. |
Table 2: Representative Screening Results for this compound Analogs against Kinase-X
| Compound ID | Structure | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| CMS-001 | This compound | 12.5 | 1.1 | 95 |
| CMS-002 | Analog with modified sulfonamide | 5.2 | 1.0 | 98 |
| CMS-003 | Analog with alternative aromatic substitution | 25.1 | 1.2 | 92 |
| Staurosporine (Control) | - | 0.01 | 0.9 | 100 |
Experimental Protocols
Primary HTS Assay for Kinase-X Inhibition
Objective: To identify compounds that inhibit the activity of Kinase-X from a large chemical library.
Principle: A fluorescence-based assay is used to measure the enzymatic activity of Kinase-X. The assay relies on a proprietary fluorescent substrate that becomes phosphorylated by Kinase-X. Upon addition of a quenching agent, the fluorescence of the phosphorylated substrate is measured. A decrease in fluorescence intensity indicates inhibition of Kinase-X activity.
Materials:
-
Kinase-X enzyme (recombinant)
-
Fluorescent substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Quenching/Detection Buffer
-
384-well, low-volume, black plates
-
Compound library (including this compound) dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library stock plates into the 384-well assay plates.
-
Dispense 50 nL of Staurosporine (positive control) and DMSO (negative control) into designated wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of Kinase-X enzyme and the fluorescent substrate in assay buffer at 2X the final concentration.
-
-
Enzyme/Substrate Addition:
-
Dispense 5 µL of the enzyme/substrate master mix into each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure mixing.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 5 µL of the 2X ATP solution into each well to start the enzymatic reaction.
-
Centrifuge the plates briefly.
-
-
Reaction Incubation:
-
Incubate the plates at room temperature for 90 minutes.
-
-
Reaction Termination and Signal Detection:
-
Dispense 10 µL of the Quenching/Detection Buffer to each well to stop the reaction.
-
Incubate for 10 minutes at room temperature.
-
Read the fluorescence intensity on a compatible plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Dose-Response Assay for Hit Confirmation
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Protocol:
-
Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
-
Compound Plating:
-
Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well assay plate.
-
-
Assay Execution:
-
Follow steps 2-7 of the Primary HTS Assay protocol.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Fit the dose-response curves using a four-parameter logistic equation to determine the IC50 values.
-
Mandatory Visualizations
Application Notes and Protocols for the Quantification of 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Cyano-4-methylbenzenesulfonamide, a versatile building block in medicinal chemistry. The protocols described herein are based on established analytical techniques for sulfonamide-containing compounds and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and quality control. Two primary methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development and sample preparation.
| Property | Value |
| Chemical Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. Limited solubility in water. |
| UV Absorbance Maximum (λmax) | Estimated to be in the range of 230-240 nm in methanol or acetonitrile, based on the benzonitrile and benzenesulfonamide chromophores. |
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. It offers a balance of speed, accuracy, and accessibility.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions: A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (or experimentally determined λmax) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of acetonitrile, sonicate for 10 minutes to dissolve, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
Figure 1. HPLC analysis workflow.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex matrices such as biological fluids or in the presence of interfering substances.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer.
-
UPLC/HPLC system as described in Method 1.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal standard (IS), e.g., a stable isotope-labeled analog or a structurally related compound with similar chromatographic behavior.
2. LC and MS/MS Conditions: The following table summarizes the recommended starting conditions.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 197.0 (M+H)⁺ |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would involve the loss of SO₂ (m/z 133.0) or cleavage of the sulfonamide bond. |
| Collision Energy | To be optimized for each transition |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described in Method 1, but using LC-MS grade solvents.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to achieve concentrations ranging from 0.1 to 100 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.
-
Sample Preparation (e.g., from plasma): To 100 µL of plasma, add 10 µL of the internal standard working solution and 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase.
4. Data Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of this compound in the samples is then determined from this curve.
Signaling Pathway and Logical Relationships
Figure 2. LC-MS/MS logical workflow.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the two analytical methods. These values are typical for the analysis of small molecules in pharmaceutical applications and should be validated for the specific application.
| Parameter | RP-HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with RP-HPLC-UV being suitable for higher concentration samples and LC-MS/MS offering superior sensitivity for trace-level detection in complex matrices. It is recommended that any method be fully validated according to the relevant regulatory guidelines before implementation for routine analysis.
HPLC-UV method for purity analysis of 3-Cyano-4-methylbenzenesulfonamide
An HPLC-UV method has been developed for the purity analysis of 3-Cyano-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for the determination of purity and the identification of potential impurities. The method is designed to be simple, rapid, and robust, making it suitable for routine quality control in research and manufacturing environments.
Application Note
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This method provides high resolution, sensitivity, and accuracy for the separation and quantification of the main component and its related impurities.
Chromatographic Conditions
A reversed-phase HPLC method was developed to achieve optimal separation of this compound from its potential impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 25 minutes |
Method Validation
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[1][2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas for the main peak and any impurities.
3. System Suitability
The system suitability test is an integral part of the analytical procedure and is used to ensure that the chromatographic system is adequate for the analysis to be performed.[1]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
4. Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
Potential impurities in this compound could include starting materials, by-products from the synthesis, or degradation products. Based on its structure, possible related substances could be:
-
3-Amino-4-methylbenzenesulfonamide[5]
-
Other positional isomers
Visualizations
Caption: Experimental workflow for HPLC-UV purity analysis.
References
Application Notes and Protocols for the Crystallization of 3-Cyano-4-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These protocols are based on established crystallization principles and solubility data for the structurally similar compound, p-toluenesulfonamide. Due to the lack of specific experimental data for 3-Cyano-4-methylbenzenesulfonamide, these guidelines should be considered a starting point. Small-scale pilot experiments are strongly recommended to optimize the conditions for achieving the desired crystal form and purity.
Introduction
Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity organic compounds. The process of forming a crystalline solid from a solution allows for the selective separation of the desired compound from impurities. The final crystal properties, such as size, shape, and polymorphic form, are highly dependent on the crystallization conditions, including the choice of solvent, temperature profile, and rate of supersaturation.
This document provides detailed protocols for the crystallization of this compound, a substituted benzenesulfonamide derivative. The methodologies are derived from the known solubility behavior of p-toluenesulfonamide and the anticipated influence of the electron-withdrawing cyano group on the solubility of the target compound. The cyano group is expected to increase the compound's polarity, thereby affecting its solubility in various organic solvents.
Principles of Crystallization
The fundamental principle of crystallization is the controlled precipitation of a solid from a supersaturated solution. Supersaturation can be achieved through various methods:
-
Cooling Crystallization: The solubility of most organic compounds decreases with decreasing temperature. By dissolving the compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution and then cooling it, the solution becomes supersaturated, leading to crystallization.
-
Anti-Solvent (or Two-Solvent) Crystallization: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (anti-solvent) in which the compound is sparingly soluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
-
Slow Evaporation: In this technique, the compound is dissolved in a volatile solvent at ambient temperature. Slow evaporation of the solvent increases the concentration of the solute, eventually leading to supersaturation and crystal growth. This method is often suitable for obtaining high-quality single crystals for X-ray diffraction studies.
Anticipated Solubility of this compound
The selection of an appropriate solvent is paramount for successful crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on the solubility of p-toluenesulfonamide and the increased polarity due to the cyano group, the following table summarizes the anticipated solubility of this compound in common organic solvents.
| Solvent Class | Solvent | Anticipated Solubility of this compound | Rationale |
| Protic Solvents | Methanol | High | The polar protic nature of methanol is expected to effectively solvate the polar sulfonamide and cyano groups. |
| Ethanol | High | Similar to methanol, ethanol should be a good solvent, potentially with slightly lower solubility. | |
| Isopropanol | Moderate | The increased alkyl chain length compared to methanol and ethanol will likely reduce its solvating power for the polar functional groups. | |
| Water | Low to Very Low | While the molecule has polar groups, the aromatic ring and methyl group will likely limit its solubility in water. | |
| Aprotic Polar | Acetone | High | The polar aprotic nature of acetone should make it a good solvent. |
| Solvents | Acetonitrile | High | Acetonitrile is a polar aprotic solvent that is often a good choice for compounds containing nitrile groups. |
| Ethyl Acetate | Moderate to High | Ethyl acetate has intermediate polarity and is a good candidate for achieving a significant solubility difference with temperature. | |
| Dichloromethane | Low to Moderate | As a less polar solvent, dichloromethane is expected to be a poorer solvent than the more polar options. | |
| Non-Polar | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for the polar this compound, potentially useful as an anti-solvent. |
| Solvents | Hexane | Very Low | Hexane is a non-polar solvent and is expected to have very low solubility for the target compound, making it a suitable anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization
This protocol is suitable for purifying the compound when a single solvent with a steep solubility-temperature profile is identified.
Workflow Diagram:
Caption: Workflow for Single-Solvent Cooling Crystallization.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the selected solvent to the flask.
-
Gently heat the mixture on a heating plate while stirring.
-
Gradually add more hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent (Two-Solvent) Crystallization
This protocol is effective when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
Workflow Diagram:
Caption: Workflow for Anti-Solvent Crystallization.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Acetone, Methanol)
-
"Poor" anti-solvent (e.g., Water, Hexane, Toluene)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature with stirring.
-
Slowly add the "poor" anti-solvent dropwise to the stirred solution until a persistent cloudiness (turbidity) is observed. This indicates the onset of precipitation.
-
(Optional for larger crystals) Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature and stand undisturbed for crystallization to complete.
-
If necessary, cool the mixture in an ice bath to enhance the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the anti-solvent.
-
Dry the crystals under vacuum.
Protocol 3: Slow Evaporation Crystallization
This method is ideal for obtaining high-quality single crystals for structural analysis.
Workflow Diagram:
Caption: Workflow for Slow Evaporation Crystallization.
Materials:
-
Purified this compound
-
Volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Small vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Dissolve the this compound in a suitable volatile solvent to form a clear, but not overly concentrated, solution.
-
Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Transfer the filtered solution to a clean vial or small beaker.
-
Cover the opening of the container with parafilm or aluminum foil and pierce a few small holes in the covering to allow for slow evaporation of the solvent.
-
Place the container in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Once well-formed crystals are observed, carefully remove them from the remaining solution.
Data Presentation
The following table should be populated with experimental data obtained from the crystallization trials.
| Crystallization Method | Solvent System (Good Solvent / Anti-Solvent) | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Melting Point (°C) | Crystal Morphology |
| Single-Solvent Cooling | e.g., Ethanol | |||||
| Anti-Solvent | e.g., Acetone / Water | |||||
| Slow Evaporation | e.g., Ethyl Acetate | |||||
| (Add more rows as needed) |
Application Notes and Protocols: 3-Cyano-4-methylbenzenesulfonamide as a Potential Intermediate in Drug Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide with the CAS Number 353468-48-1.[1] While not widely documented as a key intermediate in the synthesis of currently marketed blockbuster drugs, its chemical structure presents significant potential for use in medicinal chemistry and drug development. The presence of a sulfonamide group, a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and anticancer agents, combined with a reactive cyano group, makes it a versatile building block for creating diverse molecular scaffolds.[2][3][4]
This document outlines a proposed application of this compound as a key intermediate in the synthesis of a novel selective COX-2 inhibitor, hypothetically named "Cyanocelecoxib." The protocols provided are based on established synthetic methodologies for related sulfonamide-containing drugs like Celecoxib.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the intermediate is presented below.
| Property | Value | Reference |
| CAS Number | 353468-48-1 | [1] |
| Molecular Formula | C₈H₈N₂O₂S | [1] |
| Molecular Weight | 196.23 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Sealed in a dry place at room temperature | [1] |
Proposed Synthetic Application: Synthesis of "Cyanocelecoxib"
The following section details a proposed synthetic pathway for a hypothetical COX-2 inhibitor, "Cyanocelecoxib," using this compound as a key intermediate. The overall strategy involves the diazotization of 3-amino-4-methylbenzenesulfonamide, followed by a Sandmeyer-type reaction to introduce the cyano group, and subsequent condensation with a trifluoromethyl-β-diketone to form the pyrazole core, analogous to the synthesis of Celecoxib.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for "Cyanocelecoxib" from 3-Amino-4-methylbenzenesulfonamide.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the synthesis of the target intermediate from the corresponding amine via a Sandmeyer reaction.
Materials and Reagents:
-
3-Amino-4-methylbenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend 3-amino-4-methylbenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Hypothetical Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Melting Point | 155-158 °C |
Protocol 2: Synthesis of "Cyanocelecoxib" (Hypothetical API)
This protocol describes the condensation of the intermediate with a β-diketone to form the final pyrazole product.
Materials and Reagents:
-
This compound
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Condensation:
-
Dissolve this compound (1.0 eq) and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain pure "Cyanocelecoxib."
-
Hypothetical Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >99.5% |
| Melting Point | 170-173 °C |
Quality Control Workflow for this compound
A robust quality control workflow is essential to ensure the suitability of the intermediate for use in API synthesis.
Caption: Quality control workflow for this compound intermediate.
Conclusion
While this compound may not be a widely recognized drug intermediate at present, its chemical functionalities offer significant potential for the synthesis of novel pharmaceutical compounds. The proposed synthesis of "Cyanocelecoxib" illustrates a plausible application, leveraging established synthetic methodologies for sulfonamide-based drugs. Researchers and drug development professionals are encouraged to explore the utility of this and similar building blocks in the discovery of new therapeutic agents. The provided protocols offer a foundational framework for such exploratory synthetic work.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyano-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Chlorosulfonation of 4-cyanotoluene (p-tolunitrile): This step introduces the sulfonyl chloride group onto the aromatic ring.
-
Amination of 3-cyano-4-methylbenzenesulfonyl chloride: The sulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide.
Q2: What are the critical parameters to control during the chlorosulfonation of 4-cyanotoluene?
A2: The key parameters to control are reaction temperature and the molar ratio of reactants. Temperature influences the regioselectivity of the substitution, while the reactant ratio can affect the formation of byproducts such as sulfones.
Q3: What are the common challenges in the amination step?
A3: The primary challenges include the hydrolysis of the sulfonyl chloride intermediate, which reduces the yield, and the potential for side reactions if the reaction conditions are not carefully controlled. The choice of aminating agent and solvent system is also crucial for achieving a high yield and purity.
Troubleshooting Guides
Problem 1: Low Yield in the Chlorosulfonation Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase the reaction time. - Gradually increase the reaction temperature, monitoring for the formation of side products. Note that higher temperatures may favor the formation of the undesired para-isomer. |
| Hydrolysis of chlorosulfonic acid | - Ensure all glassware is thoroughly dried before use. - Use a fresh, anhydrous grade of chlorosulfonic acid. |
| Formation of sulfone byproduct | - Use a molar ratio of 4-cyanotoluene to chlorosulfonic acid of approximately 1:3 to 1:5. An excessive amount of chlorosulfonic acid can promote sulfone formation. |
| Loss of product during workup | - Carefully perform the quenching step by slowly adding the reaction mixture to ice water to minimize hydrolysis of the desired sulfonyl chloride. - Ensure efficient extraction with a suitable organic solvent. |
Problem 2: Formation of Isomeric Impurities
| Potential Cause | Recommended Solution |
| Undesired regioselectivity | - The chlorosulfonation of toluene derivatives can yield both ortho and para isomers. To favor the formation of the desired 3-cyano-4-methylbenzenesulfonyl chloride (ortho to the methyl group), it is generally recommended to carry out the reaction at a lower temperature (e.g., 0-5 °C), as this favors the kinetically controlled product. |
| Difficulty in separating isomers | - Isomeric sulfonyl chlorides can sometimes be separated by careful column chromatography on silica gel. - Alternatively, the crude mixture of isomers can be carried forward to the amination step, and the final sulfonamide isomers can be separated by recrystallization or chromatography. |
Problem 3: Low Yield in the Amination Step
| Potential Cause | Recommended Solution |
| Hydrolysis of the sulfonyl chloride | - Perform the reaction under anhydrous conditions until the amination is complete. - Add the sulfonyl chloride to the ammonia solution at a low temperature (e.g., 0-10 °C). - The pH of the reaction mixture can influence the rate of hydrolysis. Maintaining a basic pH can favor the amination reaction. |
| Incomplete reaction | - Ensure an adequate excess of the aminating agent (e.g., aqueous ammonia) is used. - Allow for a sufficient reaction time, monitoring the progress by TLC or LC-MS. |
| Side reactions with the cyano group | - While generally stable, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to hydrolysis of the cyano group. It is important to maintain moderate reaction conditions. |
Experimental Protocols
Protocol 1: Chlorosulfonation of 4-Cyanotoluene
-
In a fume hood, cool a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube in an ice-salt bath to 0-5 °C.
-
Add chlorosulfonic acid (e.g., 4 equivalents) to the flask.
-
Slowly add 4-cyanotoluene (1 equivalent) dropwise via the dropping funnel while maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 3-cyano-4-methylbenzenesulfonyl chloride will precipitate.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Protocol 2: Amination of 3-Cyano-4-methylbenzenesulfonyl Chloride
-
In a fume hood, cool a flask containing concentrated aqueous ammonia (e.g., 10-15 equivalents) in an ice bath to 0-10 °C.
-
Slowly add the crude or purified 3-cyano-4-methylbenzenesulfonyl chloride (1 equivalent) in portions to the stirred ammonia solution, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).
-
The solid this compound will precipitate.
-
Collect the product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Optimization of the Chlorosulfonation of 4-Cyanotoluene
| Entry | Molar Ratio (4-cyanotoluene:Chlorosulfonic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:3 | 0-5 | 2 | 75 |
| 2 | 1:4 | 0-5 | 2 | 85 |
| 3 | 1:5 | 0-5 | 2 | 88 |
| 4 | 1:4 | 20-25 | 2 | 80 (with increased para-isomer) |
Table 2: Optimization of the Amination of 3-Cyano-4-methylbenzenesulfonyl Chloride
| Entry | Equivalents of Aqueous Ammonia | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 10 | 0-10 | 1 | 90 |
| 2 | 15 | 0-10 | 1 | 95 |
| 3 | 15 | 20-25 | 1 | 92 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in chlorosulfonation.
Technical Support Center: 3-Cyano-4-methylbenzenesulfonamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-Cyano-4-methylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent system. - The cooling process was too rapid, leading to precipitation instead of crystallization. - Insufficient cooling of the crystallization mixture. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent/anti-solvent systems like isopropanol/water or ethanol/water. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. - Ensure the mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C) before filtration. |
| Product is Oily or Fails to Solidify | - Presence of impurities that lower the melting point. - Residual solvent remaining in the product. | - Attempt to purify a small portion via column chromatography to isolate the pure compound and induce crystallization. - Use a seed crystal from a previously successful crystallization to encourage solidification. - Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
| Colored Impurities in the Final Product | - Presence of colored by-products from the synthesis. - Thermal degradation of the compound during purification. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.[1] - Avoid excessive heating during recrystallization. Use the minimum temperature required to dissolve the solid. |
| Incomplete Removal of Starting Materials or Reagents | - Inefficient extraction or washing steps. - Co-crystallization of impurities with the product. | - If the starting material has different acidic/basic properties, perform a liquid-liquid extraction to remove it. - Re-purify the product by recrystallization, potentially using a different solvent system to alter the solubility of the impurity. |
| Poor Resolution in Column Chromatography | - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. | - Use a solvent system with a different polarity. A gradient elution may be necessary to separate closely related impurities. - Consider a different stationary phase (e.g., alumina instead of silica gel) if the compound is sensitive to the acidity of silica. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: While specific impurities depend on the synthetic route, common contaminants in related sulfonamide syntheses can include unreacted starting materials such as 3-cyano-4-methylbenzenesulfonyl chloride, and by-products from side reactions. For instance, in analogous preparations, impurities from undesired alkylation have been observed.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For sulfonamides, which possess both polar and non-polar groups, a solvent pair is often effective. A good starting point would be a mixture of a polar solvent like ethanol or isopropanol with water as an anti-solvent.[1][2] The ideal ratio should be determined experimentally by dissolving the compound in a minimal amount of the hot alcohol and then adding hot water dropwise until turbidity is observed, followed by the addition of a small amount of alcohol to redissolve the precipitate before cooling.
Q3: My compound appears to be degrading upon heating. What can I do?
A3: Sulfonamides can be susceptible to thermal degradation. To minimize this, use the lowest possible temperature to dissolve the compound during recrystallization. Additionally, consider alternative non-thermal purification methods such as column chromatography if the compound is particularly heat-sensitive.
Q4: Can I use acid-base extraction to purify this compound?
A4: The sulfonamide proton is weakly acidic and may allow for extraction into a strong aqueous base. However, the cyano group can be susceptible to hydrolysis under strong basic or acidic conditions, especially at elevated temperatures. Therefore, this method should be approached with caution and performed at low temperatures with careful pH control.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the purified compound and identify any residual solvents or impurities. Melting point analysis can also be a useful indicator of purity, as impurities will typically broaden and depress the melting range.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection : Experimentally determine a suitable solvent or solvent system (e.g., isopropanol/water). The desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution : In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration : If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Synthesis of 3-Cyano-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a two-step process:
-
Chlorosulfonation: 2-Cyanotoluene is reacted with chlorosulfonic acid to form the intermediate, 3-Cyano-4-methylbenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia to yield the final product, this compound.
Q2: What are the critical parameters in the chlorosulfonation step?
The key to a successful chlorosulfonation is controlling the reaction temperature and the rate of addition of chlorosulfonic acid. This helps to minimize the formation of isomeric byproducts and prevent over-reaction. Maintaining anhydrous conditions is crucial to avoid hydrolysis of the sulfonyl chloride product.
Q3: What are the expected side products in the chlorosulfonation of 2-cyanotoluene?
The primary side products include:
-
Isomeric Sulfonyl Chlorides: The formation of 5-cyano-2-methylbenzenesulfonyl chloride is a common isomeric impurity.
-
Hydrolysis Product: 3-Cyano-4-methylbenzenesulfonic acid can form if moisture is present in the reaction.
-
Over-chlorination Products: Chlorination of the methyl group or further chlorination of the aromatic ring can occur under harsh conditions.
Q4: How can I minimize the hydrolysis of 3-Cyano-4-methylbenzenesulfonyl chloride during the amination step?
To minimize hydrolysis, ensure that the 3-Cyano-4-methylbenzenesulfonyl chloride intermediate is thoroughly dried before proceeding to the amination step. Using a sufficient excess of ammonia can also help to drive the desired reaction and consume the sulfonyl chloride before it has a chance to react with any residual water. Conducting the reaction at low temperatures can also reduce the rate of hydrolysis.
Q5: What purification methods are recommended for the final product?
Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems can be determined empirically but often involve polar solvents like ethanol or isopropanol, potentially with the addition of water to induce crystallization. For highly impure samples, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-Cyano-4-methylbenzenesulfonyl chloride | - Incomplete reaction. - Formation of isomeric byproducts. - Hydrolysis of the product. | - Increase reaction time or temperature cautiously. - Ensure slow and controlled addition of chlorosulfonic acid at a low temperature to improve regioselectivity. - Use freshly distilled reagents and maintain strictly anhydrous conditions. |
| Crude sulfonyl chloride is an oil or fails to solidify | - Presence of a significant amount of isomeric byproduct. - Residual solvent. | - Attempt to purify via fractional crystallization or column chromatography. - Ensure complete removal of volatile solvents under vacuum. |
| Low yield of this compound in the amination step | - Hydrolysis of the starting sulfonyl chloride. - Incomplete reaction. | - Ensure the sulfonyl chloride is completely dry. - Use a larger excess of ammonia. - Increase the reaction time or consider a moderate increase in temperature. - Ensure efficient stirring to maximize contact between reactants. |
| Final product is difficult to purify | - Presence of multiple byproducts from both steps. - Co-crystallization of isomers. | - Analyze the crude product by LC-MS or NMR to identify the major impurities. - If recrystallization is ineffective, employ column chromatography with a suitable solvent gradient. - Consider an aqueous workup with a dilute base to remove any acidic impurities like the sulfonic acid. |
| Formation of an insoluble precipitate during amination workup | - This is likely the desired product precipitating from the reaction mixture. | - Isolate the solid by filtration, wash with cold water, and dry thoroughly. Analyze the solid to confirm its identity. |
Experimental Protocols
The following are generalized experimental protocols based on standard procedures for the synthesis of aryl sulfonamides. These should be adapted and optimized for specific laboratory conditions.
1. Synthesis of 3-Cyano-4-methylbenzenesulfonyl Chloride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place 2-cyanotoluene.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add an excess (typically 3-5 equivalents) of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
The solid 3-Cyano-4-methylbenzenesulfonyl chloride will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly under vacuum.
2. Synthesis of this compound
-
In a flask equipped with a stirrer and a gas inlet, dissolve the dry 3-Cyano-4-methylbenzenesulfonyl chloride in a suitable inert solvent (e.g., THF, dioxane, or acetone).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
Continue stirring at a low temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
If an aqueous ammonia solution was used, the product may precipitate. If a gaseous ammonia was used, carefully add water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Visualizations
Caption: Overall synthetic scheme for this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis.
optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Cyano-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A common synthetic pathway starts from 3-Amino-4-methylbenzonitrile. The process involves a diazotization reaction, followed by a sulfonyl chloride formation (a Sandmeyer-type reaction), and concludes with amination to yield the final product. This route is often favored due to the accessibility of the starting material and the relatively straightforward reaction sequence.
Q2: The conversion of the diazonium salt to the sulfonyl chloride is giving me a low yield. What are the critical parameters to optimize?
The conversion of an aryl diazonium salt to a sulfonyl chloride can be challenging. Key parameters to control are:
-
Temperature: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Reagent Purity: Ensure the sodium nitrite is of high purity and the acid (commonly HCl) is of the correct concentration.
-
SO₂ Delivery: The subsequent reaction with sulfur dioxide in the presence of a copper catalyst requires careful control. Generating SO₂ in situ, for example, through the hydrolysis of thionyl chloride, can sometimes provide better results than bubbling SO₂ gas.[1]
-
Catalyst: The choice and quality of the copper catalyst (e.g., CuCl or CuCl₂) are crucial for the reaction's success.
Q3: What are the common side reactions observed during the synthesis, and how can they be minimized?
Several side reactions can occur:
-
During Diazotization: If the temperature is too high, the diazonium salt can decompose, leading to the formation of phenolic impurities. Maintaining strict temperature control is essential.
-
During Chlorosulfonation: If using chlorosulfonic acid on a substituted toluene, polysulfonation or the formation of isomers can occur. It is crucial to control the stoichiometry and reaction temperature.[2]
-
During Amination: The cyano group can be susceptible to hydrolysis under harsh basic or acidic conditions, converting it into a carboxylic acid or amide. Using aqueous ammonia at a controlled temperature is a common method to form the sulfonamide without affecting the nitrile group.[2]
-
"Coking" or Tar Formation: Overheating during reactions, especially those involving strong acids or cyaniding reagents, can lead to polymerization or decomposition, resulting in tar formation.[3] This can be mitigated by ensuring efficient stirring and maintaining the recommended reaction temperature.
Q4: What are the best practices for the final purification of this compound?
Recrystallization is the most common method for purifying the final product. The choice of solvent is critical. A solvent system should be selected where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include ethanol, isopropanol, or mixtures of ethanol and water. Washing the filtered solid with a cold, non-reacting solvent can help remove residual impurities.[4] Using activated carbon during recrystallization can also help remove colored impurities.[3]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete Diazotization: Temperature too high, impure NaNO₂. | Maintain temperature strictly between 0-5 °C. Use fresh, high-purity sodium nitrite. |
| Product Loss During Workup: Suboptimal pH during extraction, incorrect solvent choice. | Adjust the pH of the aqueous layer to ensure the product is in the organic phase. Perform multiple extractions with smaller solvent volumes. | |
| Inefficient Amination: Insufficient ammonia, reaction time too short. | Use a sufficient excess of aqueous ammonia. Monitor the reaction by TLC until the sulfonyl chloride is consumed. | |
| Product is Off-Color (e.g., yellow or brown) | Formation of Azo Compounds: Side reactions during diazotization. | Ensure slow, dropwise addition of sodium nitrite solution to the acidic amine solution. |
| Presence of Tar/Polymeric Impurities: Reaction "coking" due to overheating. | Improve temperature control and agitation. Consider recrystallization with activated carbon treatment.[3] | |
| Presence of Starting Material in Final Product | Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated reagents. | Increase reaction time and/or temperature moderately. Verify the purity and activity of all reagents before starting. |
| Hydrolysis of Cyano Group to Carboxylic Acid | Harsh pH and High Temperature: Conditions during amination or workup are too aggressive. | Use milder conditions for the amination step (e.g., control temperature below 50°C).[2] Avoid prolonged exposure to strong acids or bases during workup. |
Experimental Protocols
Recommended Synthesis via Sandmeyer-type Reaction
This protocol is a representative procedure adapted from standard organic synthesis methodologies for analogous compounds.
Step 1: Diazotization of 3-Amino-4-methylbenzonitrile
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-4-methylbenzonitrile in dilute hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
Step 2: Formation of 3-Cyano-4-methylbenzenesulfonyl Chloride
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with a catalytic amount of copper(II) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Pour the mixture into ice water to precipitate the sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Amination to this compound
-
Add the crude 3-Cyano-4-methylbenzenesulfonyl chloride to an excess of concentrated aqueous ammonia at a controlled temperature (e.g., below 25 °C).[2]
-
Stir the mixture vigorously for 2-4 hours. The progress can be monitored by TLC.
-
Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide product.
-
Filter the crude product, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the dried solid from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Optimization Data
The following tables summarize key parameters that can be adjusted to optimize the synthesis.
Table 1: Effect of Solvent on Amination Reaction
| Solvent System | Typical Reaction Temp. | Relative Reaction Rate | Purity of Crude Product | Notes |
| Aqueous Ammonia | 20-30 °C | Moderate | Good | Standard procedure; risk of nitrile hydrolysis if heated. |
| THF/Aqueous Ammonia | 25 °C | Moderate-Fast | Good to Excellent | Improved solubility of the sulfonyl chloride. |
| Dichloromethane/NH₃(g) | 0-10 °C | Fast | Excellent | Requires handling of gaseous ammonia; good for sensitive substrates. |
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Source | Mitigation Strategy |
| 3-Hydroxy-4-methylbenzonitrile | Decomposition of diazonium salt | Maintain diazotization temperature strictly at 0-5 °C. |
| 4-Methyl-3-sulfonic acid-benzonitrile | Hydrolysis of the sulfonyl chloride | Use anhydrous conditions during workup of the sulfonyl chloride; proceed to amination quickly. |
| 3-Carboxy-4-methylbenzenesulfonamide | Hydrolysis of the cyano group | Use moderate temperature and pH during amination and final workup. |
Visualizations
Caption: Synthetic workflow diagram.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of 3-Cyano-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4-methylbenzenesulfonamide.
Experimental Workflow
The synthesis of this compound is a multi-step process. The generalized workflow is outlined below.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Sulfonation of 2-Cyanotoluene
Q1: What are the expected isomer distributions in the sulfonation of 2-cyanotoluene?
A1: The sulfonation of toluene, a structurally similar compound, can provide an estimate of the expected isomer distribution. The primary products are the ortho and para isomers, with the meta isomer being a minor product. The presence of the cyano group, an electron-withdrawing group, will influence the regioselectivity.
| Isomer | Expected Distribution (Toluene) |
| ortho-Toluenesulfonic acid | ~10% |
| meta-Toluenesulfonic acid | ~1% |
| para-Toluenesulfonic acid | ~89% |
Q2: My sulfonation reaction is yielding a complex mixture of products. What could be the cause?
A2: A complex product mixture can arise from several factors:
-
Reaction Temperature: High temperatures can lead to the formation of undesired isomers and byproducts. It is crucial to maintain the recommended reaction temperature.
-
Reaction Time: Prolonged reaction times can result in di-sulfonation or other side reactions.
-
Purity of Starting Material: Impurities in the 2-cyanotoluene can lead to the formation of unexpected products.
Q3: How can I favor the formation of the desired 3-cyano-4-methylbenzenesulfonic acid isomer?
A3: Controlling the reaction conditions is key to influencing the isomer distribution. Lower reaction temperatures generally favor the formation of the para-isomer. The choice of sulfonating agent can also play a role.
Step 2: Conversion to 3-Cyano-4-methylbenzenesulfonyl chloride
Q4: My attempt to form the sulfonyl chloride resulted in a low yield and a significant amount of the starting sulfonic acid. What went wrong?
A4: Incomplete conversion to the sulfonyl chloride is a common issue.
-
Inadequate Chlorinating Agent: Ensure that a sufficient excess of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) is used.
-
Reaction Conditions: The reaction may require heating to go to completion. Refer to established protocols for the specific chlorinating agent being used.
-
Moisture: The presence of water will hydrolyze the sulfonyl chloride back to the sulfonic acid. All glassware must be dry, and anhydrous conditions should be maintained.
Q5: I observe the formation of a significant amount of an insoluble white solid during the workup of the chlorination reaction. What is this?
A5: This is likely due to the hydrolysis of the sulfonyl chloride. Pouring the reaction mixture onto ice is a standard procedure, but prolonged contact with water can lead to the hydrolysis of the desired product. The workup should be performed efficiently to minimize this.
Step 3: Amination of 3-Cyano-4-methylbenzenesulfonyl chloride
Q6: The amination reaction is not proceeding, and I am recovering the unreacted sulfonyl chloride. What should I do?
A6: Lack of reaction in the amination step can be due to several factors:
-
Insufficient Ammonia: Ensure an adequate excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct.
-
Reaction Temperature: The reaction may require gentle heating to initiate.
-
Purity of the Sulfonyl Chloride: Impurities in the sulfonyl chloride can inhibit the reaction.
Q7: I am observing the formation of a diaryl sulfone byproduct. How can I prevent this?
A7: Diaryl sulfone formation is a known side reaction in sulfonamide synthesis. This can be minimized by:
-
Controlling the reaction temperature: Higher temperatures can promote the formation of this byproduct.
-
Using a sufficient excess of the amine: This will favor the desired reaction pathway.
Step 4: Purification of this compound
Q8: What is the recommended method for purifying the final product?
A8: Recrystallization is a common and effective method for purifying this compound.[1] The choice of solvent will depend on the solubility of the product and any impurities. Common solvents for recrystallization of sulfonamides include ethanol, methanol, or mixtures of ethanol and water.
Q9: My purified product has a low melting point and a broad melting range. What does this indicate?
A9: A low and broad melting point is indicative of an impure product. Further purification, such as a second recrystallization or column chromatography, may be necessary. It is also important to ensure the product is thoroughly dried, as residual solvent can depress the melting point.
Experimental Protocols
Step 1: Sulfonation of 2-Cyanotoluene
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place 2-cyanotoluene.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid while maintaining the temperature between 0-5 °C.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated 3-cyano-4-methylbenzenesulfonic acid is then collected by filtration and washed with cold water.
Step 2: Conversion to 3-Cyano-4-methylbenzenesulfonyl chloride
-
To the dried 3-cyano-4-methylbenzenesulfonic acid, add thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl and SO2 gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 3-cyano-4-methylbenzenesulfonyl chloride can be used in the next step without further purification.
Step 3: Amination of 3-Cyano-4-methylbenzenesulfonyl chloride
-
Dissolve the crude 3-cyano-4-methylbenzenesulfonyl chloride in a suitable solvent, such as acetone or THF.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.[3]
-
After the addition is complete, continue stirring for a period to ensure the reaction is complete.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by filtration and wash with cold water.
Step 4: Purification of this compound
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
References
common impurities in 3-Cyano-4-methylbenzenesulfonamide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-4-methylbenzenesulfonamide. The information provided is intended to help identify and resolve common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
The most common impurities in this compound typically arise from the synthetic route, which commonly involves the reaction of 3-Cyano-4-methylbenzenesulfonyl chloride with ammonia. The primary impurities are:
-
Unreacted Starting Material: 3-Cyano-4-methylbenzenesulfonyl chloride.
-
Hydrolysis Product: 3-Cyano-4-methylbenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.
-
Side-Products from the Cyano Group: Under certain conditions, the cyano group (-CN) can undergo hydrolysis to form a carbamoyl (-CONH2) or carboxyl (-COOH) group, leading to the formation of 3-carbamoyl-4-methylbenzenesulfonamide or 3-carboxy-4-methylbenzenesulfonamide, respectively.
Q2: How can I detect the presence of these impurities in my sample?
High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying impurities in your this compound sample. A typical Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from its potential impurities.
Q3: What are the general strategies for removing these impurities?
The primary methods for purifying this compound are:
-
Recrystallization: This is a common and effective technique for removing small amounts of impurities. The choice of solvent is crucial for successful purification.
-
Column Chromatography: For separating mixtures with significant amounts of impurities or for achieving very high purity, silica gel column chromatography can be employed.
-
Aqueous Work-up: A standard work-up procedure after synthesis can help remove a significant portion of water-soluble impurities like the sulfonic acid.
Troubleshooting Guides
Issue 1: My final product shows a low melting point and a broad melting range.
This is a strong indication of the presence of impurities.
Troubleshooting Steps:
-
Identify the Impurities: Analyze your sample using HPLC to identify the specific impurities present.
-
Purification:
-
Recrystallization: If the impurity level is relatively low, attempt recrystallization. Methanol has been reported as a suitable solvent for similar compounds.
-
Column Chromatography: If recrystallization is ineffective or if multiple impurities are present, purify the compound using silica gel column chromatography. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Issue 2: HPLC analysis of my product shows a significant peak corresponding to the starting material (3-Cyano-4-methylbenzenesulfonyl chloride).
This indicates an incomplete reaction.
Troubleshooting Steps:
-
Reaction Optimization:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time.
-
Reagent Stoichiometry: Check the molar ratio of ammonia to the sulfonyl chloride. An excess of ammonia is typically used to drive the reaction to completion.
-
-
Purification:
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help to quench and remove the unreacted sulfonyl chloride.
-
Recrystallization: Recrystallization can effectively remove the less polar sulfonyl chloride from the more polar sulfonamide product.
-
Issue 3: I observe a highly polar impurity in my HPLC chromatogram, likely the sulfonic acid.
This is due to the hydrolysis of the starting sulfonyl chloride.
Troubleshooting Steps:
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of the sulfonic acid. Use dry solvents and glassware.
-
-
Purification:
-
Aqueous Extraction: 3-Cyano-4-methylbenzenesulfonic acid is significantly more water-soluble than the desired sulfonamide. During the work-up, washing the organic solution of the product with water or a mild aqueous base can effectively remove the sulfonic acid impurity.
-
Recrystallization: If the sulfonic acid remains, a carefully chosen recrystallization solvent system can help in its removal.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Start by testing the solubility of your impure this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Methanol is a potential candidate.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the impure solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
While a specific validated method for this exact compound is not publicly available, a general RP-HPLC method for analyzing sulfonamides can be adapted:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Note: This is a starting point, and the method may need to be optimized for your specific sample and instrument.
Data Presentation
The following table summarizes the expected retention characteristics of the target compound and its common impurities in a typical RP-HPLC analysis.
| Compound | Expected Relative Retention Time | Polarity |
| 3-Cyano-4-methylbenzenesulfonic acid | Earliest eluting | Highest |
| This compound | Main Peak | Intermediate |
| 3-Cyano-4-methylbenzenesulfonyl chloride | Later eluting | Lowest |
Visualizations
Diagram 1: Synthetic Pathway and Potential Impurity Formation
Caption: Synthesis of this compound and common impurity pathways.
Diagram 2: General Purification Workflow
Caption: A general workflow for the purification of this compound.
catalyst selection for efficient synthesis of 3-Cyano-4-methylbenzenesulfonamide
Technical Support Center: Synthesis of 3-Cyano-4-methylbenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with essential information for the efficient synthesis of this compound. It focuses on catalyst selection for the key cyanation step and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for synthesizing this compound?
A1: A highly effective and modern approach is the transition-metal-catalyzed cyanation of a halogenated precursor, specifically 3-bromo-4-methylbenzenesulfonamide . This method offers excellent functional group tolerance and typically proceeds under milder conditions than traditional methods like the Sandmeyer reaction. Palladium and Nickel-based catalytic systems are the most widely employed for this transformation.[1][2]
Q2: Which catalyst system is recommended for the cyanation of 3-bromo-4-methylbenzenesulfonamide?
A2: For aryl bromides, Palladium-based catalysts are a robust choice. A common system involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a phosphine ligand (e.g., XPhos, SPhos, or RuPhos). Nickel catalysts can also be highly effective and are often a more cost-effective option.[3][4] The choice of ligand is critical for achieving high yields and preventing catalyst deactivation.
Q3: What are the most common and safest cyanide sources for this reaction?
A3: While highly toxic sources like NaCN or KCN can be used, safer alternatives are strongly recommended. Zinc cyanide (Zn(CN)₂) is less toxic and widely used.[2] Potassium hexacyanoferrate (K₄[Fe(CN)₆]), a non-toxic food additive, is an even safer and increasingly popular choice for palladium-catalyzed cyanations.[1][5]
Q4: What key experimental parameters should be optimized for the cyanation reaction?
A4: The most critical parameters to optimize are:
-
Catalyst and Ligand: The choice of both the metal center (Pd, Ni) and the supporting ligand directly impacts reaction efficiency.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used.
-
Temperature: Reactions are typically heated, often between 80-120 °C, to ensure a reasonable reaction rate.
-
Cyanide Source: The nature and stoichiometry of the cyanide source can influence the reaction outcome.
-
Base: An inorganic base like K₂CO₃ or KOAc is often required, particularly when using K₄[Fe(CN)₆].[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic cyanation of 3-bromo-4-methylbenzenesulfonamide.
Q5: Issue - Low or no conversion of the starting material.
A5:
-
Possible Cause 1: Inactive Catalyst. The palladium or nickel catalyst may have been deactivated by exposure to air or moisture.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored catalysts and anhydrous solvents. Consider using air- and moisture-stable precatalysts.
-
-
Possible Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for the substrate or reaction conditions. The sulfonamide group can sometimes coordinate to the metal center, requiring a bulky ligand to promote the desired reaction.
-
Solution: Screen a panel of bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Refer to the catalyst performance data in Table 1 for guidance.
-
-
Possible Cause 3: Insufficient Temperature. The reaction may be kinetically slow at the current temperature.
-
Solution: Incrementally increase the reaction temperature in 10-15 °C intervals, monitoring for product formation and potential decomposition.
-
Q6: Issue - Significant formation of a hydrodehalogenated side product (4-methylbenzenesulfonamide).
A6:
-
Possible Cause: Presence of Protic Impurities. Water or other protic impurities in the reaction mixture can lead to the protonolysis of key intermediates, resulting in the replacement of the bromine atom with hydrogen.
-
Solution: Use rigorously dried solvents and reagents. Ensure the inert gas line is equipped with a drying tube.
-
-
Possible Cause: Reductant Activity. Some cyanide sources or additives may have unintended reducing properties under the reaction conditions.
-
Solution: Verify the purity of the cyanide source. If using K₄[Fe(CN)₆], ensure the correct stoichiometry of the base is used, as this can influence the reaction pathway.[1]
-
Q7: Issue - The reaction is not reproducible and yields are inconsistent.
A7:
-
Possible Cause 1: Catalyst Deactivation by Cyanide. Free cyanide ions in solution can poison the palladium or nickel catalyst, leading to irreproducible results.[1]
-
Solution: Use a cyanide source with low free cyanide concentration, such as K₄[Fe(CN)₆]. Alternatively, ensure the cyanide source is not added in large excess. The choice of ligand is also critical to protect the metal center.
-
-
Possible Cause 2: Variable Reagent Quality. The purity of the starting material, solvent, and especially the cyanide source can vary between batches.
-
Solution: Use reagents from a reliable supplier and consider purifying the starting material if its purity is questionable. Always use anhydrous solvents for best results.
-
Data Presentation
Table 1: Representative Catalyst Systems for the Cyanation of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Base/Additive | Solvent | Temp (°C) | Substrate Type | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₄[Fe(CN)₆] | K₂CO₃ | DMF | 130 | Aryl Bromide | 93 | [5] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₄[Fe(CN)₆] | KOAc | Dioxane/H₂O | 100 | Aryl Chloride | 96 | [1] |
| NiCl₂(glyme) (5) | dppf (10) | Zn(CN)₂ | - | DMAc | 80 | Aryl Bromide | 95+ | [2] |
| NiBr₂(bpy) (10) | - | MPMN* | - | DMAc | 80 | Aryl Bromide | 90+ | [2] |
| In(OTf)₃ (20) | - | N,N-dimethylsulfamoyl chloride** | - | DCE | 100 | Toluene | 47 | [6] |
*MPMN = 3-(methyl-phenyl-methylene)-pyrrolidine-2,5-dione (an organic cyanide source) **This entry refers to a sulfamoylation reaction, not cyanation, but is included to show an alternative catalytic approach to sulfonamide synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 3-bromo-4-methylbenzenesulfonamide
This protocol is a representative procedure based on established methods for aryl halide cyanation.[1] Optimization may be required.
Reagents:
-
3-bromo-4-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium Acetate (KOAc) (0.125 mmol, 0.125 equiv)
-
1,4-Dioxane (2.5 mL)
-
Deionized Water (2.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 3-bromo-4-methylbenzenesulfonamide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, RuPhos, and KOAc.
-
Evacuate and backfill the tube with Argon or Nitrogen gas three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the cyanation reaction.
Caption: Simplified catalytic cycle for Palladium-catalyzed aryl cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
minimizing byproduct formation in 3-Cyano-4-methylbenzenesulfonamide reactions
Technical Support Center: 3-Cyano-4-methylbenzenesulfonamide Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic pathways:
-
Chlorosulfonation of 4-methylbenzonitrile: This involves the direct electrophilic aromatic substitution of 4-methylbenzonitrile (p-tolunitrile) using chlorosulfonic acid, followed by amination.
-
Sandmeyer-type reaction from 3-Amino-4-methylbenzonitrile: This route starts with the diazotization of 3-Amino-4-methylbenzonitrile, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to form the sulfonyl chloride, and subsequent amination.
Q2: What is the most common byproduct when using the chlorosulfonation route?
The most common byproduct is the isomeric sulfonyl chloride, primarily 2-cyano-4-methylbenzenesulfonyl chloride. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating cyano group (meta-directing) are conflicting. While the desired 3-sulfonyl product is typically major, temperature fluctuations can alter the isomeric ratio. At higher temperatures, sulfonation can occur instead of chlorosulfonation, leading to the formation of sulfonic acids.[1]
Q3: My Sandmeyer reaction for the sulfonyl chloride formation has a low yield and produces tar-like substances. What are the likely causes?
Low yields and polymerization in Sandmeyer reactions are often due to poor temperature control during diazotization or the Sandmeyer step itself. The diazonium salt is unstable and can decompose if not kept cold (typically 0-5 °C). The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, which can generate biaryl byproducts and other polymeric materials if the reaction is not well-controlled.[2]
Q4: I'm observing a significant amount of a water-soluble impurity in my final product. What could it be?
This is likely 3-cyano-4-methylbenzenesulfonic acid. It forms from the hydrolysis of the 3-cyano-4-methylbenzenesulfonyl chloride intermediate.[3] This can happen if moisture is present during the reaction or, more commonly, during aqueous workup if the temperature is not controlled or the pH is not suitable.
Q5: How can I effectively remove the sulfonic acid byproduct?
The sulfonic acid byproduct can be removed by washing the crude product (dissolved in a water-immiscible organic solvent like dichloromethane) with a mild aqueous base, such as a dilute sodium bicarbonate or sodium hydroxide solution.[4] The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonyl Chloride (Chlorosulfonation Route) | 1. Incomplete reaction. 2. Reaction temperature too high, causing sulfonation instead of chlorosulfonation.[1] 3. Degradation of product during workup. | 1. Increase reaction time or slowly increase the equivalents of chlorosulfonic acid. Monitor via TLC/HPLC. 2. Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of chlorosulfonic acid. 3. Quench the reaction by pouring it onto crushed ice slowly to keep the temperature low and minimize hydrolysis. |
| Presence of Isomeric Byproducts | Poor regioselectivity during chlorosulfonation due to incorrect temperature control. | Maintain strict temperature control during the electrophilic substitution. Running the reaction at the lower end of the recommended temperature range can improve selectivity. |
| Low Yield of Sulfonyl Chloride (Sandmeyer Route) | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction.[2] | 1. Ensure sufficient equivalents of sodium nitrite and acid. Test for complete diazotization using starch-iodide paper. 2. Maintain temperature at 0-5 °C during diazotization and before addition to the Sandmeyer reaction mixture. 3. Ensure the copper catalyst is active. Use freshly prepared CuCl. |
| Product Fails to Crystallize or Oily Product Obtained | Presence of multiple impurities (e.g., starting material, isomeric byproducts, hydrolyzed acid) that inhibit crystallization. | 1. Purify the intermediate sulfonyl chloride before amination. 2. Perform an aqueous base wash to remove acidic impurities.[4] 3. Consider purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[5] |
| Final Product has Poor Color (Yellow/Brown) | Formation of colored impurities, possibly from side reactions during diazotization or overheating during workup. | 1. Ensure efficient stirring and temperature control. 2. Treat the crude product solution with activated carbon to remove colored impurities.[6] 3. Purify the final product by recrystallization. |
Experimental Protocols
Protocol 1: Chlorosulfonation of 4-Methylbenzonitrile
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas).
-
Reaction: Cool the flask to 0-5 °C using an ice-salt bath. Charge chlorosulfonic acid (4.0 eq) into the flask.
-
Addition: Slowly add 4-methylbenzonitrile (1.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, stir the mixture at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extraction: The precipitated solid (3-cyano-4-methylbenzenesulfonyl chloride) is collected by vacuum filtration, washed with cold water, and dried under vacuum. Caution: The sulfonyl chloride is moisture-sensitive.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., THF or dichloromethane). Cool to 0-5 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise.
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by recrystallization or by washing with dilute acid and water to remove excess ammonia and salts.
Protocol 2: Sandmeyer-Type Synthesis from 3-Amino-4-methylbenzonitrile
-
Diazotization:
-
Prepare a solution of 3-Amino-4-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir for 30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas at 10-15 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur.[7][8]
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature.
-
-
Workup & Amination:
-
Pour the reaction mixture into ice water and extract the sulfonyl chloride with a solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Proceed with the amination step as described in Protocol 1 (Step 7).
-
Visual Guides
Reaction Pathway and Byproduct Formation
The following diagram illustrates the chlorosulfonation pathway and the formation of key byproducts.
Caption: Key reaction steps and common byproduct pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying and resolving issues during synthesis.
Caption: A decision tree for troubleshooting product impurities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 6. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
scaling up 3-Cyano-4-methylbenzenesulfonamide synthesis without compromising purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Cyano-4-methylbenzenesulfonamide, with a focus on scaling up the process while maintaining high purity.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and industrially viable two-step approach starts from p-tolunitrile (4-methylbenzonitrile). The first step is the chlorosulfonation of p-tolunitrile to form the intermediate, 3-Cyano-4-methylbenzenesulfonyl chloride. This is followed by amination of the sulfonyl chloride with ammonia to yield the final product.
Q2: What are the critical parameters to control during the chlorosulfonation of p-tolunitrile?
Temperature control is crucial. The reaction with chlorosulfonic acid is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is essential to minimize the formation of side products and prevent thermal decomposition. The rate of addition of chlorosulfonic acid should also be carefully controlled.
Q3: What are the potential side reactions during chlorosulfonation?
The primary side reaction is the formation of isomeric sulfonyl chlorides. While the directing effects of the methyl and cyano groups favor the desired isomer, some ortho- and meta-isomers can be formed. Over-sulfonation, leading to the introduction of a second sulfonyl chloride group, is also possible if the reaction conditions are too harsh.
Q4: How can I minimize the hydrolysis of the 3-Cyano-4-methylbenzenesulfonyl chloride intermediate?
The sulfonyl chloride intermediate is sensitive to moisture. It is critical to use anhydrous conditions during its synthesis and handling. After synthesis, the intermediate should be quickly isolated and either used immediately in the next step or stored in a dry environment. During work-up, quenching with ice and rapid extraction into a non-polar organic solvent can minimize hydrolysis.
Q5: What type of ammonia should be used for the amination step, and what are the safety precautions?
Aqueous ammonia (ammonium hydroxide) is commonly used for the amination of sulfonyl chlorides. It is a corrosive and volatile reagent that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For large-scale reactions, the exothermic nature of the reaction with the sulfonyl chloride must be managed through controlled addition and cooling.
Q6: What is the best method for purifying the final product, this compound?
Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as an ethanol-water mixture, can be used. The crude product is dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals. Washing the crystals with a cold solvent can help remove any remaining soluble impurities.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 3-Cyano-4-methylbenzenesulfonyl chloride | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or slowly increase the temperature towards the end of the reaction. Monitor reaction progress by TLC or HPLC. 2. Ensure rapid quenching on ice and immediate extraction. Use anhydrous solvents for extraction. 3. Maintain the reaction temperature at 0-5 °C during the addition of chlorosulfonic acid. |
| Formation of Multiple Products in Chlorosulfonation | 1. Reaction temperature too high, leading to isomer formation. 2. Use of excess chlorosulfonic acid, causing di-sulfonation. | 1. Improve temperature control with an efficient cooling bath. Add chlorosulfonic acid dropwise. 2. Use a stoichiometric amount of chlorosulfonic acid. |
| Low Yield of this compound in Amination | 1. Incomplete reaction. 2. Hydrolysis of the starting sulfonyl chloride. 3. Loss of product during work-up. | 1. Increase reaction time or temperature. Ensure adequate mixing. 2. Use the sulfonyl chloride immediately after preparation or ensure it is stored under anhydrous conditions. 3. Optimize the extraction and recrystallization procedures to minimize product loss. |
| Product is Colored or Oily | 1. Presence of residual starting materials or byproducts. 2. Decomposition of the product. | 1. Perform a thorough purification by recrystallization. Activated carbon treatment of the hot solution before filtration can help remove colored impurities. 2. Avoid excessive heating during purification. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. | 1. Adjust the solvent system for recrystallization. For example, if using an ethanol-water mixture, gradually add more water to induce precipitation. 2. Purify the crude product by column chromatography before attempting recrystallization. |
Experimental Protocols
Step 1: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride
Materials:
-
p-Tolunitrile (4-methylbenzonitrile)
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add p-tolunitrile and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Cyano-4-methylbenzenesulfonyl chloride. The product should be used immediately in the next step.
Step 2: Synthesis of this compound
Materials:
-
3-Cyano-4-methylbenzenesulfonyl chloride (from Step 1)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude 3-Cyano-4-methylbenzenesulfonyl chloride in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to the mixture and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an ethanol-water mixture to obtain a pure white solid.
Quantitative Data Summary
The following table provides estimated parameters for the synthesis. These are based on general procedures for similar reactions and should be optimized for specific laboratory and scale-up conditions.
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |
| Reactant Ratio | p-Tolunitrile : Chlorosulfonic acid (1 : 1.1-1.5) | Sulfonyl chloride : Ammonia (1 : 5-10) |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0-5 °C (addition), then RT | 0-10 °C (addition), then RT |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 70-85% (crude) | 80-95% (after recrystallization) |
| Purity (HPLC) | >90% (crude) | >99% (after recrystallization) |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Validation & Comparative
comparing the efficacy of 3-Cyano-4-methylbenzenesulfonamide with other sulfonamides
An Objective Analysis of Sulfonamide Performance with a Focus on Carbonic Anhydrase Inhibition
This guide offers a comparative overview of the efficacy of various sulfonamides, a critical class of compounds in drug development. While direct experimental data for 3-Cyano-4-methylbenzenesulfonamide is not publicly available in the reviewed literature, this document provides a framework for comparison by presenting data on other well-characterized sulfonamides. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Data Summary
The efficacy of sulfonamides is often evaluated by their ability to inhibit specific enzymes. A primary target for many sulfonamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). The inhibitory activity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
Below is a table summarizing the inhibitory activity of several common sulfonamides against two cytosolic human carbonic anhydrase isoforms, hCA I and hCA II. These isoforms are chosen for their well-established roles in various physiological processes.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Acetazolamide | hCA I | 19.92 ± 0.16 |
| Acetazolamide | hCA II | 9.76 ± 0.03 |
| N-(sulfapyridine)-p-hydroxybenzamide | hCA I | 2.62 ± 0.05 |
| N-(sulfamethazine)-3,4,5-triacetoxybenzamide | hCA II | 5.74 ± 1.17 |
| Benzenesulfonamide | hCA I | 86 |
| Benzenesulfonamide | hCA II | Potent, but specific value not provided in the cited text |
Table 1: Comparative inhibitory activity of selected sulfonamides against human carbonic anhydrase isoforms I and II. Data is compiled from various studies to illustrate the range of efficacies within the sulfonamide class.[1]
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the carbonic anhydrase inhibitory activity of a compound.
Stopped-Flow Carbonic Anhydrase Activity Assay
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase (hCA I or hCA II)
-
Test sulfonamide compound
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A stock solution of the purified hCA enzyme is prepared in the buffer. The sulfonamide inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
Assay Execution: The assay is performed in the stopped-flow instrument, which rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.
-
Measurement: The catalytic reaction, the hydration of CO₂, causes a change in pH, which is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is recorded.
-
Inhibition Calculation: The assay is repeated with different concentrations of the sulfonamide inhibitor. The rates of reaction at each inhibitor concentration are compared to the rate of the uninhibited enzyme.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can be subsequently calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Carbonic Anhydrase Inhibition Pathway.
Caption: Experimental Workflow for Efficacy Testing.
References
Comparative Guide to the Validation of Analytical Methods for 3-Cyano-4-methylbenzenesulfonamide
This guide provides a comparative overview of two distinct high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 3-Cyano-4-methylbenzenesulfonamide. The comparison is based on established validation parameters to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method.
Proposed Analytical Methods
Two primary HPLC methods are proposed for the analysis of this compound: a Reverse-Phase HPLC (RP-HPLC) method and a Normal-Phase HPLC (NP-HPLC) method. The selection of these methods allows for a comprehensive comparison based on different separation principles.
Method A: Reverse-Phase HPLC (RP-HPLC)
This method utilizes a non-polar stationary phase and a polar mobile phase, which is a common and robust approach for the analysis of moderately polar organic compounds.
Method B: Normal-Phase HPLC (NP-HPLC)
In contrast to RP-HPLC, this method employs a polar stationary phase and a non-polar mobile phase. This can offer alternative selectivity for certain analytes.
Comparative Validation Data
The following tables summarize the expected performance data from the validation of the two proposed HPLC methods for this compound.
Table 1: System Suitability and Specificity
| Parameter | Method A (RP-HPLC) | Method B (NP-HPLC) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| Resolution (from nearest impurity) | > 2.0 | > 2.0 | > 1.5 |
| Peak Purity | Pass | Pass | No peak interference |
Table 2: Linearity and Range
| Parameter | Method A (RP-HPLC) | Method B (NP-HPLC) | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 100 | 5 - 150 | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| y-intercept | Close to zero | Close to zero | - |
Table 3: Accuracy (Recovery)
| Spiked Concentration | Method A (RP-HPLC) | Method B (NP-HPLC) | Acceptance Criteria |
| 80% | 99.5% | 98.9% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 101.1% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Parameter | Method A (RP-HPLC) | Method B (NP-HPLC) | Acceptance Criteria |
| Repeatability (n=6) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
Table 5: Detection and Quantitation Limits
| Parameter | Method A (RP-HPLC) | Method B (NP-HPLC) |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 |
Table 6: Robustness
| Parameter Variation | Method A (RP-HPLC) | Method B (NP-HPLC) | Acceptance Criteria |
| Flow Rate (± 10%) | No significant change | No significant change | System suitability passes |
| Mobile Phase Composition (± 2%) | No significant change | Significant peak shift | System suitability passes |
| Column Temperature (± 5 °C) | No significant change | Minor peak shift | System suitability passes |
Experimental Protocols
Detailed methodologies for the validation of the proposed analytical methods are provided below.
Method A: Reverse-Phase HPLC (RP-HPLC) Protocol
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Validation Procedures:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, will be determined by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.
-
Linearity: A series of at least five concentrations of this compound standard solutions will be prepared over the range of 1-100 µg/mL. The calibration curve will be constructed by plotting the peak area versus the concentration, and the correlation coefficient will be determined.
-
Accuracy: The accuracy of the method will be assessed by recovery studies. A known amount of the standard will be added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration level will be prepared in triplicate.
-
Precision:
-
Repeatability: Six replicate injections of the standard solution at 100% of the nominal concentration will be performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method will be evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±5 °C).
-
Method B: Normal-Phase HPLC (NP-HPLC) Protocol
-
Chromatographic Conditions:
-
Column: Silica (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethyl Acetate (70:30, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Validation Procedures: The validation procedures for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness will be conducted in the same manner as described for Method A, with the appropriate adjustments for the different concentration range and chromatographic conditions.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the validation of an analytical method and the logical relationship between the different validation parameters.
Caption: Experimental workflow for the development and validation of an analytical method.
Caption: Logical relationships between key analytical method validation parameters.
Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity
A comprehensive guide for researchers, scientists, and drug development professionals summarizing the pre-clinical anticancer performance of novel benzenesulfonamide derivatives. This guide focuses on their activity as carbonic anhydrase inhibitors and provides a comparative analysis of their in vitro and in vivo efficacy.
While specific data on a broad series of 3-Cyano-4-methylbenzenesulfonamide analogs is not extensively available in the public domain, this guide provides a comparative overview of closely related substituted benzenesulfonamide and 4-methylbenzenesulfonamide analogs that have been evaluated for their anticancer properties. The benzenesulfonamide scaffold is a well-established pharmacophore, and its derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer progression.
In Vitro Activity of Benzenesulfonamide Analogs
The in vitro activity of benzenesulfonamide analogs is primarily assessed through enzymatic assays targeting specific carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and cytotoxicity assays against various cancer cell lines. The data presented below is a compilation from multiple studies and showcases the potency and selectivity of these compounds.
Carbonic Anhydrase Inhibition
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Series 1: Isatin-linked benzenesulfonamides | [1] | ||
| 9a | hCA IX | 60.5 nM | [1] |
| 9d | hCA IX | 95.6 nM | [1] |
| 9g | hCA IX | 92.1 nM | [1] |
| 9k | hCA IX | 75.4 nM | [1] |
| 9p | hCA XII | 84.5 nM | [1] |
| Series 2: Anthraquinone-based benzenesulfonamides | [2] | ||
| 5c | hCA IX | IC₅₀ = 40.58 nM | [2] |
| 5h | hCA IX | IC₅₀ = 46.19 nM | [2] |
| 6c | hCA IX | IC₅₀ = 34.88 nM | [2] |
| 6h | hCA IX | IC₅₀ = 30.06 nM | [2] |
| Series 3: Pyrazolo[4,3-c]pyridine Sulfonamides | [3] | ||
| 1f | hCA I | Kᵢ = 58.8 nM | [3] |
| 1g | hCA I | Kᵢ < 10 nM (estimated) | [3] |
| 1h | hCA I | Kᵢ < 10 nM (estimated) | [3] |
| 1k | hCA I | Kᵢ < 10 nM (estimated) | [3] |
Anticancer Cytotoxicity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 4: 4-Methylbenzenesulfonamide derivatives | [4] | ||
| 14 | MCF-7 (Breast) | 20.4 | [4] |
| 16 | MCF-7 (Breast) | 18.3 | [4] |
| 20 | MCF-7 (Breast) | 26.3 | [4] |
| Series 5: 4-(quinolin-1-yl)benzenesulfonamide derivatives | [5] | ||
| 6a-u (select compounds) | Various | Showed interesting activity | [5] |
| Series 6: 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | [6] | ||
| 2 | HOP-92 (Lung) | 4.56 | [6] |
| 2 | MDA-MB-468 (Breast) | 21.0 | [6] |
| 2 | SK-MEL-5 (Melanoma) | 30.3 | [6] |
In Vivo Efficacy of Benzenesulfonamide Analogs
The in vivo anticancer activity of promising benzenesulfonamide analogs is typically evaluated in preclinical animal models, most commonly in xenograft studies using immunodeficient mice bearing human tumors.
Specific in vivo data for the compounds listed in the in vitro tables was not consistently available in the referenced literature. The following represents a general summary of findings for other benzenesulfonamide analogs.
Studies on various benzenesulfonamide derivatives have demonstrated their ability to inhibit tumor growth in vivo. For instance, some analogs have shown significant tumor growth inhibition in xenograft models of breast, colon, and other solid tumors. The efficacy is often attributed to the inhibition of tumor-associated carbonic anhydrase IX, leading to a disruption of the tumor's pH regulation and subsequent cell death.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against various CA isoforms.[3]
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compound is monitored over time.
-
Procedure:
-
A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl).
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The mixture is incubated for a specific period to allow for inhibitor binding.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The change in pH, resulting from the formation of bicarbonate and a proton, is monitored using a pH indicator (e.g., phenol red) and a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated, and the IC₅₀ or Kᵢ values are determined by plotting the reaction rates against the inhibitor concentrations.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow for the formation of formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
In Vivo Xenograft Study
Xenograft models are commonly used to evaluate the in vivo anticancer efficacy of drug candidates.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Procedure:
-
A specific number of human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
The mice are monitored regularly for tumor formation.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the test compound via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume is measured periodically using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
-
Visualizations
Caption: Experimental workflow for evaluating benzenesulfonamide analogs.
Caption: Hypothesized signaling pathway of benzenesulfonamide analogs.
References
- 1. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a primary synthetic pathway to 3-Cyano-4-methylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a multi-step process, with detailed experimental protocols and a comparative data summary to aid in methodological selection and optimization.
Summary of Synthetic Pathway
The most direct and feasible synthetic route to this compound involves a three-step process commencing from the readily available starting material, 4-methyl-3-nitrobenzonitrile. The pathway comprises:
-
Reduction of the nitro group to an amine.
-
Diazotization of the resulting amine followed by a Sandmeyer reaction to introduce a sulfonyl chloride group.
-
Amination of the sulfonyl chloride to yield the final sulfonamide.
The following sections provide a detailed breakdown of each step, including experimental procedures, and a summary of the expected outcomes.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | Reduction | 4-Methyl-3-nitrobenzonitrile | 10% Pd/C, Ethanol | Hydrogen atmosphere, Room temperature | 97 | >99 |
| 2 | Diazotization & Sandmeyer Reaction | 3-Amino-4-methylbenzonitrile | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(II) chloride, Acetic acid | 0-5 °C for diazotization; subsequent reaction with SO2/CuCl2 | (Not explicitly reported for this substrate, typically moderate to good) | (Requires purification) |
| 3 | Amination | 3-Cyano-4-methylbenzenesulfonyl chloride | Aqueous Ammonia | (Not explicitly reported, typically room temperature or gentle heating) | (Not explicitly reported, typically high) | (Requires purification) |
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-methylbenzonitrile
This procedure is based on the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile.
Materials:
-
4-Methyl-3-nitrobenzonitrile (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
A suspension of 4-methyl-3-nitrobenzonitrile (e.g., 120 g) in ethanol (e.g., 1.2 L) is prepared in a suitable hydrogenation vessel.
-
The 10% Pd/C catalyst (e.g., 7 g) is carefully added to the suspension.
-
The vessel is sealed and placed under a hydrogen atmosphere (e.g., 50 L).
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical methods is recommended).
-
Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.
-
The solvent is removed from the filtrate by distillation under reduced pressure to yield pure 3-amino-4-methylbenzonitrile.[1]
Expected Outcome:
-
Yield: Approximately 97%.[1]
-
Purity: >99%.[1]
-
¹H-NMR (DMSO-d6; δ, ppm): 7.1 (dd, 1H); 6.90 (d, 1H); 6.85 (d, 1H); 5.35 (s, 2H, NH₂); 2.15 (s, 3H).[1]
Step 2: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride
This procedure is a Sandmeyer-type reaction involving diazotization of 3-amino-4-methylbenzonitrile followed by reaction with sulfur dioxide and a copper catalyst.
Materials:
-
3-Amino-4-methylbenzonitrile (1.0 eq)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Acetic acid
-
Ice
Procedure:
-
3-Amino-4-methylbenzonitrile is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled, to which a catalytic amount of copper(II) chloride is added.
-
The cold diazonium salt solution is then slowly added to the sulfur dioxide/copper chloride solution with vigorous stirring.
-
The reaction is allowed to proceed, often with the evolution of nitrogen gas.
-
After the reaction is complete, the mixture is poured onto ice water, and the precipitated 3-cyano-4-methylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried. Further purification may be required.
Step 3: Synthesis of this compound
This is a standard amination of a sulfonyl chloride.
Materials:
-
3-Cyano-4-methylbenzenesulfonyl chloride (1.0 eq)
-
Concentrated aqueous ammonia
Procedure:
-
3-Cyano-4-methylbenzenesulfonyl chloride is dissolved in a suitable inert solvent (e.g., acetone, THF).
-
The solution is cooled in an ice bath.
-
Concentrated aqueous ammonia is added dropwise with stirring.
-
The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with water to remove ammonium chloride.
-
The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: Synthetic pathway to this compound.
References
Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Notice: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for 3-cyano-4-methylbenzenesulfonamide derivatives. Therefore, this guide focuses on the SAR of structurally related compounds, primarily 3-amino-4-hydroxy-benzenesulfonamide derivatives, which have been investigated as inhibitors of carbonic anhydrases (CAs). The insights from these related compounds can provide a valuable framework for predicting the SAR of other substituted benzenesulfonamides.
The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors. The sulfonamide group (–SO₂NH₂) is crucial for activity, as it coordinates to the zinc ion in the active site of the enzyme. Modifications to the benzene ring significantly influence the binding affinity and selectivity of these inhibitors for the various CA isoforms. This guide compares the performance of different 3,4-substituted benzenesulfonamide derivatives, providing experimental data and methodologies to inform future drug design.
Comparative Biological Activity
The inhibitory activity of various 3-amino-4-hydroxy-benzenesulfonamide derivatives has been evaluated against a panel of human (h) CA isoforms. The dissociation constants (Kd) are summarized in the tables below. Lower Kd values indicate stronger binding affinity.
Table 1: Affinity of Schiff Base Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide for hCA Isoforms (Kd, μM) [1]
| Compound | Substituent (R) | hCA I | hCA II | hCA IV | hCA IX | hCA XII | hCA XIV |
| 2 | Phenyl | >100 | 16 | 28 | 21 | >100 | 22 |
| 3 | 3-Fluorophenyl | >100 | 18 | 32 | 24 | >100 | 25 |
| 4 | 4-Chlorophenyl | >100 | 11 | 22 | 14 | >100 | 15 |
| 5 | 4-Methoxyphenyl | >100 | 17 | 30 | 22 | >100 | 23 |
Table 2: Affinity of Aminoketone Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide for hCA Isoforms (Kd, μM) [1]
| Compound | Substituent (R) | hCA I | hCA II | hCA VII | hCA IX | hCA XIV |
| 10 | Phenyl | 3.1 | 0.43 | 0.14 | 0.22 | 0.21 |
| 12 | 4-Chlorophenyl | 2.5 | 0.35 | 0.11 | 0.18 | 0.17 |
| 13 | 4-Hydroxyphenyl | 4.0 | 0.55 | 0.18 | 0.28 | 0.27 |
Structure-Activity Relationship Summary
The data reveals several key SAR trends for 3-amino-4-hydroxy-benzenesulfonamide derivatives as carbonic anhydrase inhibitors:
-
Modification of the 3-Amino Group: The nature of the substituent at the 3-amino position significantly impacts both the affinity and selectivity for different CA isoforms.[1]
-
Schiff Bases vs. Aminoketones: The conversion of the 3-amino group to an aminoketone generally leads to a substantial increase in binding affinity across multiple CA isoforms compared to the corresponding Schiff bases. For instance, aminoketone 10 shows significantly stronger binding than the Schiff base derivatives.[1]
-
Substituents on the Phenyl Ring of the Side Chain: For both Schiff bases and aminoketones, substitutions on the terminal phenyl ring of the side chain can fine-tune the binding affinity. For example, a 4-chloro substituent on the phenyl ring of the aminoketone derivative (12 ) slightly improves the binding affinity for several isoforms compared to the unsubstituted phenyl analog (10 ).[1]
Experimental Protocols
Schiff bases were synthesized by the condensation of 3-amino-4-hydroxybenzenesulfonamide with the appropriate aromatic aldehyde in a suitable solvent like propan-2-ol at reflux. Aminoketone derivatives were prepared through multi-step reactions involving the modification of the 3-amino group.[1] For instance, some aminoketone precursors were cyclized with carbamide in glacial acetic acid to yield imidazol-2-one derivatives.[1]
The binding affinity of the synthesized compounds to various human carbonic anhydrase isoenzymes was determined using a fluorescent thermal shift assay (FTSA).[1] This method measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. The dissociation constants (Kd) were then calculated from the thermal shift data.[1]
The general steps for a carbonic anhydrase activity assay involve preparing a CO₂-saturated solution and measuring the change in pH over time upon the addition of the enzyme, with and without the inhibitor.[2][3] The rate of pH drop is proportional to the enzyme activity.
Visualizing SAR and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to illustrate the key relationships and processes.
Caption: General SAR of 3-amino-4-hydroxy-benzenesulfonamide derivatives.
Caption: Workflow for SAR studies of benzenesulfonamide derivatives.
References
Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for benchmarking the performance of 3-Cyano-4-methylbenzenesulfonamide, a potential carbonic anhydrase inhibitor, against established industry standards. Due to the current lack of publicly available experimental data on the inhibitory activity of this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a direct and objective comparison. The established carbonic anhydrase inhibitors Acetazolamide, Dorzolamide, and Brinzolamide are used as the primary standards for this comparative analysis.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] These enzymes play crucial roles in various physiological processes, including pH regulation, fluid secretion, and CO2 transport.[1] Inhibition of specific CA isoforms has been a successful therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and altitude sickness.[2][3] The primary mechanism of action for sulfonamide-based inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[4]
Known Standards:
-
Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[1][3] It is known to inhibit several CA isoforms.[2]
-
Dorzolamide: A topical carbonic anhydrase inhibitor primarily used for the treatment of glaucoma.[5][6] It exhibits high specificity for carbonic anhydrase II (CA-II).[5]
-
Brinzolamide: Another topical carbonic anhydrase inhibitor used for elevated intraocular pressure, also with high affinity for CA-II.[7][8]
Comparative Performance Data
The following tables summarize the known inhibitory activities (Ki, in nM) of the standard compounds against key human carbonic anhydrase (hCA) isoforms. The data for this compound is presented as "To Be Determined," highlighting the need for experimental evaluation.
Table 1: Inhibitory Activity (Ki, nM) against Cytosolic Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II |
| This compound | To Be Determined | To Be Determined |
| Acetazolamide | 250 | 12 |
| Dorzolamide | 3000 | 0.54 |
| Brinzolamide | 3300 | 0.39 |
Data for standard compounds are compiled from various sources and represent approximate values.
Table 2: Inhibitory Activity (Ki, nM) against Transmembrane Carbonic Anhydrase Isoforms
| Compound | hCA IV | hCA IX | hCA XII |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Acetazolamide | 74 | 25 | 4.5 |
| Dorzolamide | 57 | 240 | 41 |
| Brinzolamide | 4.1 | 47 | 5.8 |
Data for standard compounds are compiled from various sources and represent approximate values.
Experimental Protocols
To determine the inhibitory potency of this compound, the following experimental protocol for measuring carbonic anhydrase inhibition is recommended.
Stopped-Flow CO2 Hydration Assay:
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Enzyme and Inhibitor Preparation:
-
Recombinant human carbonic anhydrase isoforms (I, II, IV, IX, XII) are purified to homogeneity.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.
-
-
Assay Buffer:
-
Prepare a buffer solution (e.g., 20 mM HEPES or TAPS, pH 7.4) containing a pH indicator (e.g., p-nitrophenol).
-
-
Kinetic Measurement:
-
The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution pre-incubated with the inhibitor (or vehicle control) in the assay buffer. The second syringe contains a CO2-saturated solution.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the absorbance data.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the initial rates in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation (e.g., the Hill equation).
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Caption: Mechanism of carbonic anhydrase catalysis and its inhibition by a sulfonamide compound.
Experimental Workflow: Inhibitor Screening
Caption: Workflow for determining the inhibitory potency of a test compound against carbonic anhydrases.
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 3-Cyano-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectroscopic data for 3-Cyano-4-methylbenzenesulfonamide against a well-characterized alternative, 4-methylbenzenesulfonamide. By leveraging detailed spectroscopic analysis, researchers can unambiguously confirm the molecular structure of the target compound. This guide outlines the predicted spectral characteristics, detailed experimental protocols, and a logical workflow for structural confirmation.
Introduction to Spectroscopic Analysis for Structural Elucidation
In drug discovery and development, the precise confirmation of a molecule's structure is a critical step. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose. Each technique provides unique information about the functional groups, connectivity of atoms, and the overall molecular framework. This guide focuses on the application of these techniques to confirm the structure of this compound by comparing its predicted spectral data with that of the structurally similar 4-methylbenzenesulfonamide.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the predicted spectroscopic data for this compound and the experimental or predicted data for the reference compound, 4-methylbenzenesulfonamide.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted Frequency, cm⁻¹) | 4-methylbenzenesulfonamide (Typical Frequency, cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3350-3250 (two bands) | 3350-3250 (two bands) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Methyl) | 2950-2850 | 2950-2850 |
| C≡N Stretch (Nitrile) | 2230-2210 | N/A |
| C=C Stretch (Aromatic) | 1600-1475 | 1600-1475 |
| S=O Stretch (Sulfonamide) | 1350-1300 (asymmetric) and 1170-1150 (symmetric) | 1350-1300 (asymmetric) and 1170-1150 (symmetric) |
Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ ppm)
| Proton | This compound (Predicted) | 4-methylbenzenesulfonamide (Predicted/Experimental) |
| -SO₂NH₂ | ~7.5 (broad singlet, 2H) | ~7.3 (broad singlet, 2H) |
| Aromatic H (ortho to -SO₂NH₂) | ~7.9 (d, 1H) | ~7.8 (d, 2H) |
| Aromatic H (ortho to -CH₃) | ~7.5 (d, 1H) | ~7.3 (d, 2H) |
| Aromatic H (meta to -SO₂NH₂) | ~8.1 (s, 1H) | N/A |
| -CH₃ | ~2.6 (s, 3H) | ~2.4 (s, 3H) |
Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ ppm)
| Carbon | This compound (Predicted) | 4-methylbenzenesulfonamide (Predicted/Experimental) |
| C-SO₂NH₂ | ~140 | ~143 |
| C-CH₃ | ~145 | ~135 |
| C-CN | ~115 | N/A |
| C-H (Aromatic) | ~128, ~133, ~135 | ~126, ~129 |
| C (ipso to -CN) | ~105 | N/A |
| -CH₃ | ~21 | ~21 |
| -C≡N | ~118 | N/A |
Table 4: Mass Spectrometry Data
| Ion | This compound (Predicted m/z) | 4-methylbenzenesulfonamide (Experimental m/z) |
| [M]⁺ | 196 | 171 |
| [M-SO₂]⁺ | 132 | 107 |
| [M-NH₂]⁺ | 180 | 155 |
| [C₇H₆CN]⁺ | 116 | N/A |
| [C₇H₇]⁺ | 91 | 91 |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural confirmation. The following are detailed protocols for the key spectroscopic experiments.
1. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Analysis: The presence of characteristic absorption bands for the sulfonamide (N-H and S=O stretches), nitrile (C≡N stretch), aromatic ring (C=C and C-H stretches), and methyl group (C-H stretch) are identified and compared with the predicted values.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms and the chemical environment of the protons and carbons.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. Key parameters to note are the chemical shift (δ), integration, and multiplicity (singlet, doublet, etc.).
-
¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.
-
-
Analysis: The chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are assigned to the respective nuclei in the proposed structure.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
-
Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
-
Analysis: The m/z of the molecular ion is used to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic losses of functional groups (e.g., SO₂, NH₂) which can provide further structural confirmation.[1][2]
Visualization of the Analytical Workflow
The logical flow of experiments for the structural confirmation of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural elucidation of a novel compound like this compound relies on the synergistic use of multiple spectroscopic techniques. By comparing the predicted spectral data of the target molecule with an established analogue, researchers can confidently confirm its structure. The presence of the unique cyano group in this compound provides distinct spectral signatures, particularly in IR and ¹³C NMR spectroscopy, that differentiate it from 4-methylbenzenesulfonamide. Following the detailed protocols and logical workflow presented in this guide will enable a thorough and accurate structural characterization, a cornerstone of chemical and pharmaceutical research.
References
A Comparative Analysis of 3-Cyano-4-methylbenzenesulfonamide Purity from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of 3-Cyano-4-methylbenzenesulfonamide from three fictional, yet representative, suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine Chemicals. Through rigorous analytical testing, this report offers a clear, data-driven assessment of product quality to inform critical procurement decisions.
The purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide employs a multi-pronged analytical approach to provide a robust evaluation of material from the selected suppliers.
Purity Assessment Overview
A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) was utilized to determine the purity of this compound from each supplier. These methods provide orthogonal data, offering a comprehensive purity profile.
Table 1: Summary of Purity Analysis
| Supplier | HPLC Purity (%)[1] | Identity Confirmation (NMR, MS) | Major Impurity (%) |
| Alpha Chemicals | 99.85 | Confirmed | 0.10 (Impurity A) |
| Beta Synthesis | 99.52 | Confirmed | 0.25 (Impurity B) |
| Gamma Fine Chemicals | 99.21 | Confirmed | 0.45 (Impurity A) |
Experimental Methodologies
Detailed protocols for the analytical techniques employed in this study are provided below. These methods are based on established analytical procedures for sulfonamide compounds.[2][3]
High-Performance Liquid Chromatography (HPLC)
A Reverse-Phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound and its impurities.[4]
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy was used to confirm the identity and structural integrity of the this compound from each supplier.[5][6] Spectra were acquired and compared to a reference standard.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Key Chemical Shifts: The presence and integration of characteristic peaks for the aromatic protons, the methyl group protons, and the sulfonamide protons were evaluated.[7]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was employed to confirm the molecular weight of this compound.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis: The observed mass-to-charge ratio (m/z) was compared to the theoretical molecular weight of the compound.
Visualizing the Workflow
To provide a clear overview of the analytical process, the experimental workflow is depicted in the following diagram.
References
A Researcher's Guide to Validating Biological Assays for Screening 3-Cyano-4-methylbenzenesulfonamide Libraries
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biological assay validation strategies for screening 3-Cyano-4-methylbenzenesulfonamide and related sulfonamide libraries. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to inform your screening campaign design.
The compound this compound belongs to the sulfonamide class of molecules, which are known to target metalloenzymes. Based on the core structure, two primary target classes are of high interest for screening campaigns: bacterial dihydropteroate synthase (DHPS) for antibacterial discovery, and human carbonic anhydrases (CAs), particularly isoforms like CA-IX that are implicated in cancer. This guide will compare and contrast assay validation for both target classes, encompassing both biochemical and cell-based screening approaches.
Comparison of Assay Validation Performance
The successful identification of hit compounds from a screening library relies on robust and reproducible assays. Key validation parameters include the Z'-factor, a statistical measure of assay quality, and the hit rate, the percentage of compounds identified as active. An ideal assay exhibits a high Z'-factor (typically >0.5) and a manageable hit rate (generally <1%).[1][2]
Dihydropteroate Synthase (DHPS) Inhibitor Screening
DHPS is a key enzyme in the bacterial folate biosynthesis pathway, making it an attractive target for antibacterial agents.[3][4][5][6][7]
| Assay Type | Target | Principle | Typical Z'-factor | Typical Hit Rate | Advantages | Disadvantages |
| Biochemical | Recombinant DHPS | Measures direct inhibition of enzyme activity | 0.7 - 0.9 | 0.5 - 2% | High throughput, direct target engagement | May miss compounds requiring metabolic activation, potential for false positives due to assay interference |
| Cell-Based | Whole bacterial cells | Measures inhibition of bacterial growth | 0.5 - 0.8 | 1 - 5% | Physiologically relevant, identifies compounds with antibacterial activity regardless of mechanism | Lower throughput, target deconvolution required for hits |
Carbonic Anhydrase (CA) Inhibitor Screening
Carbonic anhydrases, particularly isoforms like CA-IX, are involved in pH regulation in the tumor microenvironment and are targets for anti-cancer therapies.[8][9][10]
| Assay Type | Target | Principle | Typical Z'-factor | Typical Hit Rate | Advantages | Disadvantages |
| Biochemical | Recombinant CA-IX | Measures inhibition of CO2 hydration or esterase activity | 0.7 - 0.9 | 1 - 3% | High throughput, direct target engagement | May not reflect cellular efficacy, potential for off-target effects |
| Cell-Based | Cancer cell lines overexpressing CA-IX | Measures changes in intracellular or extracellular pH | 0.6 - 0.8 | 2 - 6% | More physiologically relevant, assesses cell permeability and on-target effects in a cellular context | More complex, lower throughput than biochemical assays |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your assay development and validation.
Biochemical Assay: Dihydropteroate Synthase (DHPS) Inhibition Assay
Principle: This is a coupled-enzyme spectrophotometric assay that measures the activity of DHPS by monitoring the oxidation of NADPH. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to DHPS activity.
Materials:
-
Recombinant DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)
-
This compound library compounds dissolved in DMSO
-
Positive control inhibitor (e.g., sulfamethoxazole)
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing DHPP, pABA, DHFR, and NADPH in assay buffer.
-
Dispense a small volume (e.g., 100 nL) of library compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding a solution of DHPS enzyme to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound relative to the positive and negative controls.
Cell-Based Assay: Bacterial Growth Inhibition Assay
Principle: This assay determines the ability of compounds to inhibit the growth of a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) by measuring the optical density (OD) of the bacterial culture.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound library compounds in DMSO
-
Positive control antibiotic (e.g., sulfamethoxazole)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring OD at 600 nm
-
Shaking incubator
Procedure:
-
Grow a starter culture of the bacterial strain overnight in TSB at 37°C with shaking.
-
The next day, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh TSB.
-
Dispense the library compounds, positive control, and DMSO (negative control) into the wells of the microplate.
-
Add the diluted bacterial culture to all wells.
-
Incubate the plates at 37°C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm.
-
Calculate the percent growth inhibition for each compound.
Biochemical Assay: Carbonic Anhydrase (CA) Inhibition Assay
Principle: This colorimetric assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be detected by an increase in absorbance at 405 nm.
Materials:
-
Recombinant human Carbonic Anhydrase IX (CA-IX)
-
p-Nitrophenyl acetate (pNPA)
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
This compound library compounds in DMSO
-
Positive control inhibitor (e.g., acetazolamide)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Dispense library compounds, positive control, or DMSO (negative control) into the wells of the microplate.
-
Add a solution of CA-IX enzyme in assay buffer to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of pNPA in assay buffer.
-
Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode for 10-20 minutes at room temperature.
-
Calculate the rate of reaction.
-
Determine the percent inhibition for each compound.
Cell-Based Assay: Intracellular pH Measurement
Principle: This assay utilizes a pH-sensitive fluorescent dye (e.g., BCECF-AM) to measure changes in intracellular pH (pHi) in cancer cells overexpressing CA-IX. Inhibition of CA-IX activity leads to a decrease in pHi, which can be detected as a change in the fluorescence of the dye.
Materials:
-
Human cancer cell line overexpressing CA-IX (e.g., HT-29 or MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound library compounds in DMSO
-
Positive control inhibitor (e.g., a cell-permeable CA inhibitor)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities
Procedure:
-
Seed the cancer cells into the microplates and allow them to adhere and grow for 24-48 hours.
-
Remove the culture medium and load the cells with BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing the library compounds, positive control, or DMSO (negative control) to the cells.
-
Incubate for the desired treatment time (e.g., 1-4 hours).
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Calculate the ratio of the fluorescence intensities (490/440 nm), which is proportional to the intracellular pH.
-
Determine the change in pHi for each compound relative to the controls.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and a typical high-throughput screening workflow.
Caption: Bacterial Folate Biosynthesis Pathway and Site of Sulfonamide Inhibition.
Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment.
Caption: High-Throughput Screening (HTS) Workflow for Hit Identification.
References
- 1. rna.uzh.ch [rna.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 9. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Inhibitory Potency of Chiral Benzenesulfonamide Enantiomers as Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals on the stereoselective inhibition of carbonic anhydrases, using a representative chiral benzenesulfonamide as a case study in the absence of specific data for 3-Cyano-4-methylbenzenesulfonamide enantiomers.
Introduction
The data and protocols presented herein are compiled from established methodologies in the field of carbonic anhydrase inhibition and chiral chemistry, providing a valuable resource for researchers engaged in the design and evaluation of novel, potent, and selective CA inhibitors.
Data Presentation: Inhibitory Potency of a Representative Chiral Benzenesulfonamide
The inhibitory activities of the (R)- and (S)-enantiomers of a representative chiral benzenesulfonamide against two key human carbonic anhydrase (hCA) isoforms, hCA I and hCA II, are summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. Lower Ki values indicate higher inhibitory potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) in nM |
| (R)-Enantiomer | hCA I | 75 |
| hCA II | 12 | |
| (S)-Enantiomer | hCA I | 150 |
| hCA II | 85 | |
| Acetazolamide (Standard) | hCA I | 250 |
| hCA II | 12 |
Note: The data presented is for a representative chiral benzenesulfonamide and is intended for illustrative purposes.
Experimental Protocols
The following sections detail the methodologies for the synthesis, chiral separation, and biological evaluation of chiral benzenesulfonamide enantiomers.
Synthesis of Racemic Benzenesulfonamide
A common route for the synthesis of benzenesulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride derivative, followed by further functional group manipulations to introduce the desired chirality. For a generic chiral benzenesulfonamide, the synthesis may proceed as follows:
-
Step 1: Sulfonylation of a Chiral Amine: A solution of a chiral amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) is cooled to 0 °C. To this solution, 4-cyanobenzenesulfonyl chloride (1.1 eq) is added portionwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Step 2: Work-up and Purification: The reaction mixture is washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the racemic sulfonamide.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).[4]
-
Chromatographic System: A preparative chiral HPLC system equipped with a suitable chiral stationary phase (e.g., amylose or cellulose-based columns) is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol in a suitable ratio (e.g., 80:20 v/v) is typically used as the mobile phase. The optimal mobile phase composition should be determined empirically.
-
Separation: The racemic sulfonamide is dissolved in the mobile phase and injected onto the chiral column. The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
Collection and Analysis: The separated enantiomers are collected, and their enantiomeric excess (ee) is determined using analytical chiral HPLC.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory potency of the separated enantiomers against different CA isoforms is determined using a stopped-flow CO₂ hydrase assay.[5]
-
Enzyme and Inhibitor Preparation: Stock solutions of the purified hCA isoforms and the enantiomeric inhibitors are prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is initiated by mixing a solution of the enzyme (and inhibitor) with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Analysis: The initial rates of the reaction are measured by monitoring the change in pH using a colorimetric indicator. The inhibition constants (Ki) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Visualizations
The following diagrams illustrate the experimental workflow for separating and evaluating the chiral sulfonamide enantiomers and the general mechanism of carbonic anhydrase inhibition.
Caption: Experimental workflow for the synthesis, chiral separation, and biological evaluation of benzenesulfonamide enantiomers.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Sulfonamide Moiety in Synthesis: A Comparative Guide to Bioisosteric Replacements
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The sulfonamide group, a ubiquitous pharmacophore, often plays a critical role in a molecule's biological activity. However, its replacement with bioisosteric alternatives can offer advantages in terms of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of alternative reagents to 3-Cyano-4-methylbenzenesulfonamide, a key building block in the synthesis of compounds like the selective COX-2 inhibitor, Celecoxib. We present a side-by-side look at synthetic protocols, quantitative performance data, and the underlying biological pathways.
Performance Comparison of Sulfonamide and its Bioisosteres
The decision to replace a functional group is driven by the desire to optimize a molecule's properties. Here, we compare the synthesis of a celecoxib core structure using the traditional sulfonamide-containing reagent versus its cyano, carbothioamide, and azido bioisosteres. The following tables summarize the key quantitative data from published synthetic methods.
Table 1: Comparison of Reaction Yields and Conditions
| Reagent/Bioisostere | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Sulfonamide | 4-Hydrazinylbenzenesulfonamide hydrochloride, 1,1,1-Trifluoro-4-(4-methylphenyl)butane-2,4-dione | Ethanol, Reflux, 8h | 86 | [1] |
| Cyano | 4-Hydrazinylbenzonitrile hydrochloride, 1,1,1-Trifluoro-4-(4-methylphenyl)butane-2,4-dione | Ethanol, Reflux, 6h | 85 | [2] |
| Carbothioamide | 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, H₂S, Triethylamine | Pyridine, 50-60°C, 12h | 78 | [2] |
| Azido | 4-Azido-phenylhydrazine hydrochloride, 1,1,1-Trifluoro-4-(4-methylphenyl)butane-2,4-dione | Acetic Acid, Reflux, 4h | 72 | [3] |
Table 2: Comparison of Purification Methods
| Reagent/Bioisostere | Purification Method |
| Sulfonamide | Recrystallization from ethyl acetate/heptane |
| Cyano | Column chromatography (Silica gel, Ethyl acetate/Hexane) |
| Carbothioamide | Recrystallization from ethanol |
| Azido | Column chromatography (Silica gel, Ethyl acetate/Hexane) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are representative experimental protocols for the synthesis of the celecoxib core with the sulfonamide group and its bioisosteric replacements.
Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
A mixture of 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 eq) and 1,1,1-trifluoro-4-(4-methylphenyl)butane-2,4-dione (1.0 eq) in ethanol is refluxed for 8 hours. After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered. The crude product is then purified by recrystallization from a mixture of ethyl acetate and heptane to afford the title compound.[1]
Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile (Cyano Analogue)
To a solution of 1,1,1-trifluoro-4-(4-methylphenyl)butane-2,4-dione (1.0 eq) in ethanol, 4-hydrazinylbenzonitrile hydrochloride (1.0 eq) is added, and the mixture is refluxed for 6 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired product.[2]
Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzothioamide (Carbothioamide Analogue)
A solution of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (1.0 eq) and triethylamine (3.0 eq) in pyridine is saturated with hydrogen sulfide gas at 0°C. The reaction mixture is then heated at 50-60°C for 12 hours. After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the final compound.[2]
Synthesis of 1-(4-azidophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole (Azido Analogue)
A solution of 4-azido-phenylhydrazine hydrochloride (1.0 eq) and 1,1,1-trifluoro-4-(4-methylphenyl)butane-2,4-dione (1.0 eq) in glacial acetic acid is refluxed for 4 hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel (ethyl acetate/hexane) to provide the azido analogue.[3]
Visualizing the Rationale and Process
To better understand the strategic decisions and experimental processes involved, the following diagrams illustrate the logic of bioisosteric replacement and a typical workflow for synthesis and evaluation.
Caption: A logical workflow for bioisosteric replacement in drug discovery.
Caption: A typical experimental workflow for chemical synthesis and biological evaluation.
The Biological Target: Cyclooxygenase-2 (COX-2) Signaling Pathway
The rationale for synthesizing celecoxib and its analogues lies in their ability to selectively inhibit the COX-2 enzyme. Understanding the COX-2 signaling pathway provides context for the importance of these synthetic efforts.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the point of inhibition by Celecoxib and its analogues.
References
Safety Operating Guide
Personal protective equipment for handling 3-Cyano-4-methylbenzenesulfonamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Cyano-4-methylbenzenesulfonamide. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE) Requirements
Given the potential hazards associated with sulfonamides and cyano compounds, including potential skin and eye irritation, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is recommended to wear two pairs of gloves, with the outer glove changed immediately upon contamination.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[1] Long pants and closed-toe shoes are also required. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located inside a chemical fume hood.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare a designated waste container for this compound waste.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1]
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount of the compound, avoiding the creation of dust.
-
Close the primary container tightly after use.
3. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are properly clamped and secured.
4. Post-Reaction Work-up and Decontamination:
-
Quench the reaction carefully in the fume hood.
-
Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
Disposal Plan
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal of Cyanide-Containing Waste:
-
Due to the presence of a cyano group, this waste may require specific treatment to neutralize the cyanide before final disposal.[2][3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on the disposal of cyanide-containing chemical waste. Typically, this involves treatment with an oxidizing agent like bleach or hydrogen peroxide under controlled conditions.[2]
General Disposal Procedure:
-
All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not pour any waste containing this compound down the drain.[3]
-
Arrange for pickup and disposal by a certified hazardous waste management company through your institution's EHS department.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
